N,N-dimethylazetidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7(2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXXDTCOJUYKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622602 | |
| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-49-1 | |
| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylazetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: N,N-dimethylazetidin-3-amine dihydrochloride
CAS Number: 124668-49-1
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive technical overview of N,N-dimethylazetidin-3-amine dihydrochloride, a key building block in contemporary medicinal chemistry. It includes detailed information on its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Compound Identification and Properties
This compound is a stable, water-soluble salt of the parent amine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties to drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 124668-49-1 | [2][3] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [3] |
| SMILES | Cl.Cl.CN(C)C1CNC1 | [3] |
| InChIKey | DHXXDTCOJUYKOQ-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reductive amination of a suitable N-protected azetidin-3-one precursor, followed by deprotection and salt formation. Below is a detailed, multi-step experimental protocol adapted from established methods for the synthesis of substituted azetidines.
General Synthetic Workflow
The overall process can be visualized as a three-stage workflow: preparation of the protected azetidinone, reductive amination to introduce the dimethylamino group, and final deprotection with salt formation.
Detailed Experimental Protocol (Illustrative)
This protocol describes the synthesis starting from N-benzyl-azetidin-3-one.
Step 1: Reductive Amination of N-benzyl-azetidin-3-one
-
To a stirred solution of N-benzyl-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add a 40% aqueous solution of dimethylamine (2.0 eq).
-
Stir the mixture for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-N,N-dimethylazetidin-3-amine.
Step 2: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the crude product from Step 1 in methanol (MeOH).
-
Add palladium on carbon (10% Pd/C) (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the free base, N,N-dimethylazetidin-3-amine.
-
Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Applications in Drug Discovery: Kinase Inhibitors
The N,N-dimethylazetidin-3-amine moiety is frequently incorporated into small molecule inhibitors targeting protein kinases. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] The azetidine ring serves as a rigid scaffold that can orient functional groups into the ATP-binding pocket of the kinase, while the dimethylamino group often provides a key hydrogen bond acceptor or a basic handle to improve solubility and cell permeability.
Role in Kinase Inhibition
Molecules containing the 3-(dimethylamino)azetidine group have been developed as inhibitors for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others involved in cell proliferation and survival pathways.
The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives oncogenic processes.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered a toxic compound and direct contact with skin, eyes, and the respiratory system should be avoided. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
N,N-Dimethylazetidin-3-amine Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethylazetidin-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the azetidine class of molecules. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique structural and physicochemical properties make them valuable building blocks in the design of novel therapeutics. This technical guide provides an overview of the known properties of this compound, along with a broader discussion of the synthesis and significance of azetidine-containing compounds in drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 173.08 g/mol | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| CAS Number | 124668-49-1 | [1][2] |
| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [1] |
| Synonyms | 3-(Dimethylamino)azetidine dihydrochloride | [3] |
| Physical Form | Solid | |
| Purity | Typically >97% | [2] |
| Storage Conditions | Room temperature |
Synthesis of Azetidine Derivatives: A General Overview
A generalized workflow for the synthesis of functionalized azetidines often involves the intramolecular cyclization of a suitably substituted acyclic precursor.
Caption: A generalized workflow for the synthesis of substituted azetidines.
Role in Medicinal Chemistry and Drug Development
The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine, including:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.
-
Metabolic Stability: The compact and rigid structure of the azetidine ring can confer resistance to metabolic degradation.
-
Novel Chemical Space: The use of azetidines allows for the exploration of novel three-dimensional chemical space, providing opportunities for new intellectual property.
-
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic and acyclic moieties, enabling fine-tuning of a compound's pharmacological profile.
This compound, as a functionalized building block, is used as an intermediate in the synthesis of more complex molecules, such as fluorescent dyes and organometallic complexes.[4] In the context of drug discovery, it is utilized in the preparation of compounds for the treatment of various diseases. For instance, it has been cited in patents related to the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for conditions like cystic fibrosis and inhibitors of the JAK/TYK2 pathway for inflammatory and autoimmune diseases.[5][6][7]
The general significance of azetidine derivatives in drug development is illustrated in the following diagram.
Caption: The role of the azetidine scaffold in modern drug discovery.
Safety Information
This compound is considered a toxic compound.[4] Standard laboratory safety protocols should be strictly followed when handling this substance, including the use of personal protective equipment to avoid direct contact with skin, eyes, and the respiratory system.[4] Waste disposal should be carried out in accordance with institutional and regulatory guidelines.[4]
Conclusion
This compound is a valuable chemical entity for synthetic and medicinal chemists. While specific experimental and biological data for this compound are sparse in publicly accessible literature, the broader importance of the azetidine core in developing next-generation therapeutics is well-established. Researchers and drug development professionals can leverage building blocks like this compound to construct novel molecules with potentially improved pharmacological properties. Further research and publication of detailed experimental procedures involving this compound would be beneficial to the scientific community.
References
- 1. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 5. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
- 6. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 7. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of N,N-dimethylazetidin-3-amine Dihydrochloride
This technical guide provides a comprehensive overview of the core physical properties of N,N-dimethylazetidin-3-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Physical Properties
This compound is a chemical compound used as an intermediate in organic synthesis.[1] The following table summarizes its key physical properties. There appears to be some discrepancy across public databases regarding the monochloride and dichloride salts. This guide focuses on the dihydrochloride form as specified.
| Property | Value | Source |
| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [2] |
| CAS Number | 124668-49-1 | [2][3] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 173.08 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 183-184°C | [1] |
| Solubility | Soluble in water and alcohol solvents, slightly soluble in non-polar solvents.[1] |
Note: Some databases show data for the hydrochloride (monochloride) salt, which has a molecular formula of C₅H₁₃ClN₂ and a molecular weight of approximately 136.62 g/mol .[4]
Experimental Protocols
General Protocol for Melting Point Determination:
A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a slow, controlled rate. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.
General Protocol for Solubility Assessment:
A qualitative assessment of solubility can be performed by adding a small, measured amount of this compound to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the substance is observed for dissolution. This can be done at room temperature and with heating to determine temperature effects on solubility.
Diagrams
The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.
References
N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N,N-dimethylazetidin-3-amine dihydrochloride. The information is curated to assist researchers and professionals in the fields of chemistry and drug development in effectively utilizing this compound. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.
Core Solubility Data
This compound is generally characterized by its good solubility in polar solvents, a critical attribute for its application in various chemical syntheses and pharmaceutical research.
Quantitative Solubility Data
While experimentally determined quantitative solubility data in various solvents and conditions is not extensively published in peer-reviewed literature, a predicted aqueous solubility is available.
| Solvent | Solubility | Method | Source |
| Water | 3.84 mg/mL | Calculated | Ambeed |
| Water | Very Soluble (LogS = -1.2) | Calculated | Ambeed[1] |
Qualitative Solubility Data
Qualitative assessments consistently indicate the compound's high polarity and subsequent solubility characteristics.
| Solvent Class | Solubility Description | Source |
| Water | Soluble | ChemBK |
| Alcohols | Soluble | ChemBK |
| Non-polar Solvents | Slightly Soluble | ChemBK[2] |
Experimental Protocols for Solubility Determination
To facilitate further research and verification of the solubility of this compound, this section outlines standard experimental protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Kinetic Solubility Determination: High-Throughput Nephelometric Assay
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It is often used in early drug discovery for rapid screening.
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Liquid handling robotics for serial dilutions
-
A plate reader capable of nephelometry (light scattering measurement)
Procedure:
-
Preparation of Compound Plate: In a 96-well plate, perform serial dilutions of the DMSO stock solution of this compound.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution from the DMSO plate to a corresponding well in a new 96-well plate containing the aqueous buffer. This rapid change in solvent polarity will induce precipitation of compounds with low aqueous solubility.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed, compared to a blank, is considered the kinetic solubility.
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagram illustrates the workflow for the thermodynamic solubility shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound utilized as a building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural features make it a valuable component in medicinal chemistry for the exploration of new chemical entities. This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 124668-49-1 |
| Molecular Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.08 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature |
Toxicological Information
-
Acute Oral Toxicity: Harmful if ingested.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
Due to the lack of comprehensive toxicological studies, this compound should be handled with care, assuming it may have other potential health effects.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines the recommended PPE.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and ground all equipment when handling large quantities.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store at room temperature.[1]
-
Protect from moisture.
Emergency Procedures
First-Aid Measures
The following table outlines the recommended first-aid procedures in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the workflow diagram below.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound are not widely available in peer-reviewed literature. Researchers should develop their own standard operating procedures (SOPs) based on the specific requirements of their synthetic route and in accordance with the safety information provided in this guide. General considerations for its use as a reactant or intermediate include:
-
Reaction Setup: All reactions should be conducted in a well-ventilated chemical fume hood. Glassware should be properly dried, and reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: As a solid, it can be added to the reaction mixture in portions. If a solution is required, it should be prepared in a suitable, dry solvent.
-
Monitoring the Reaction: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture should be quenched appropriately. Extraction and purification steps, such as column chromatography, should be carried out with adequate ventilation and personal protective equipment.
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.
-
Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the safety and handling procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. A thorough understanding of the hazards, the consistent use of appropriate personal protective equipment, and adherence to established emergency procedures are paramount for the safe utilization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N,N-dimethylazetidin-3-amine Dihydrochloride
This guide provides a comprehensive overview of the synthetic routes for this compound, a valuable building block in medicinal chemistry. The synthesis is detailed through a multi-step process involving the formation of a protected azetidine intermediate, followed by reductive amination, deprotection, and final salt formation.
Synthetic Pathway Overview
The most common and well-documented synthetic strategy for this compound involves a three-step sequence starting from a protected azetidin-3-one. The general pathway is as follows:
-
Reductive Amination: A protected azetidin-3-one, such as 1-Boc-azetidin-3-one or 1-benzhydrylazetidin-3-one, is reacted with dimethylamine in the presence of a reducing agent to yield the corresponding protected N,N-dimethylazetidin-3-amine.
-
Deprotection: The protecting group (Boc or benzhydryl) is removed from the azetidine nitrogen to afford the free base, N,N-dimethylazetidin-3-amine.
-
Salt Formation: The free base is then treated with hydrochloric acid to produce the stable dihydrochloride salt.
This guide will focus on the synthetic route commencing with the readily available 1-Boc-azetidin-3-one.
Experimental Protocols
Step 1: Reductive Amination of 1-Boc-azetidin-3-one
This procedure details the formation of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate via reductive amination.
Reaction Scheme:
commercial availability of N,N-dimethylazetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of N,N-dimethylazetidin-3-amine dihydrochloride, a versatile building block in synthetic and medicinal chemistry.
Commercial Availability
This compound (CAS No. 124668-49-1) is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purities suitable for research and development purposes. A related compound, the monohydrochloride salt (CAS No. 935670-07-8), is also commercially available.
| Supplier | CAS Number | Molecular Formula | Purity |
| Manchester Organics | 124668-49-1 | C₅H₁₄Cl₂N₂ | Not specified |
| Sigma-Aldrich | 124668-49-1 | C₅H₁₄Cl₂N₂ | ≥97% |
| Matrix Fine Chemicals | 124668-49-1 | C₅H₁₄Cl₂N₂ | Not specified |
| AChemBlock | 124668-49-1 | C₅H₁₄Cl₂N₂ | 97% |
| LookChem | 935670-07-8 (monohydrochloride) | C₅H₁₃ClN₂ | >95% |
| Guidechem | 935670-07-8 (monohydrochloride) | C₅H₁₃ClN₂ | 97% |
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 124668-49-1 | Matrix Fine Chemicals[1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | Matrix Fine Chemicals[1] |
| Molecular Weight | 173.09 g/mol | AChemBlock |
| IUPAC Name | This compound | AChemBlock |
| Topological Polar Surface Area (TPSA) | 28.3 Ų | Ambeed |
| Hydrogen Bond Donors | 1 | Ambeed |
| Hydrogen Bond Acceptors | 2 | Ambeed |
| Rotatable Bonds | 1 | Ambeed |
Key Applications & Experimental Protocols
This compound is a valuable reagent, primarily utilized as a nucleophilic building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its azetidine core is a desirable motif in drug design. Below are detailed experimental protocols for its use in two common synthetic transformations.
Note: A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. The protocols below describe its application as a starting material. Specific analytical data, such as NMR peak lists and HPLC retention times, are typically provided on the Certificate of Analysis from the commercial supplier upon purchase.
Reductive Amination
This protocol describes a general method for the reductive amination of an aldehyde using this compound, as adapted from patent literature. This reaction is fundamental for forming carbon-nitrogen bonds.
Methodology:
-
A suspension of 3-(dimethylamino)azetidine dihydrochloride (1.0 to 2.0 equivalents) and triethylamine (2.0 to 4.0 equivalents) in 1,2-dichloroethane is stirred at room temperature for 10 minutes.
-
The aldehyde (1.0 equivalent), sodium triacetoxyborohydride (2.0 equivalents), and acetic acid (0.6 to 4.0 equivalents) are successively added to the suspension.
-
The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with dichloromethane (DCM).
-
The organic phase is washed with a saturated aqueous solution of NaHCO₃ and/or a saturated aqueous solution of NH₄Cl.
-
The organic phase is dried over sodium sulfate and concentrated under reduced pressure.
-
The resulting residue can be used as is or purified by flash column chromatography to yield the final product.
Nucleophilic Aromatic Substitution (SNAr)
This protocol details the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction to synthesize precursors for EGFR inhibitors.[2][3]
Methodology:
-
To a solution of the fluoro-nitro-pyrimidine starting material (1.0 equivalent) in dimethylacetamide (DMA), add this compound (approximately 1.0 to 1.5 equivalents).
-
The reaction mixture is heated to 100 °C for 30 minutes to 2 hours. The reaction progress should be monitored.
-
If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added, and heating continued.
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The crude product is purified directly by ion exchange chromatography using an SCX (Strong Cation Exchange) column to isolate the desired product.
References
Structural Analogs of N,N-dimethylazetidin-3-amine Dihydrochloride: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability. As a four-membered nitrogen-containing heterocycle, it serves as a versatile building block in the design of novel therapeutic agents. This technical guide focuses on the structural analogs of N,N-dimethylazetidin-3-amine dihydrochloride, exploring their synthesis, biological activities, and structure-activity relationships (SAR). The insights presented herein aim to provide a valuable resource for researchers engaged in the discovery and development of novel azetidine-based pharmaceuticals. Azetidine-containing compounds have shown promise in a variety of therapeutic areas, including oncology and neuroscience.[1][2]
Core Structure and Analogs
N,N-dimethylazetidin-3-amine features a central azetidine ring with a dimethylamino group at the 3-position. Structural analogs can be generated by modifying substituents on the azetidine nitrogen, varying the substitution at the 3-position, or altering the substitution pattern on the amino group. The exploration of these modifications has led to the discovery of compounds with a wide range of pharmacological activities.
Biological Activities of Azetidine Analogs
Azetidine derivatives have been investigated for a multitude of biological activities, demonstrating their potential as modulators of various cellular targets.
Anticancer Activity
Azetidine-based compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[1] One of the key mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Analogs of N,N-dimethylazetidin-3-amine have been designed as STAT3 inhibitors, which can suppress tumor cell growth and induce apoptosis.[3] For instance, certain azetidine-2-carboxamides have demonstrated sub-micromolar potency in STAT3 DNA-binding assays.[3]
GABA Uptake Inhibition
Derivatives of azetidine have been explored as conformationally constrained analogs of gamma-aminobutyric acid (GABA) and beta-alanine, showing potential as GABA uptake inhibitors.[4] These compounds target the GABA transporters (GATs), particularly GAT-1 and GAT-3.[4] Modifications of the azetidine ring, including the introduction of acetic acid moieties or carboxylic acid functions, have yielded compounds with significant inhibitory potency.[4]
Quantitative Data on Azetidine Analogs
The following tables summarize the biological activity of various structural analogs of N,N-dimethylazetidin-3-amine.
| Compound ID | Structure | Target | Activity (IC50) | Cancer Cell Line | Reference |
| STAT3 Inhibitors | |||||
| 5a | R-azetidine-2-carboxamide derivative | STAT3 DNA-binding | 0.55 µM | - | [3] |
| 5o | Salicylate analogue | STAT3 DNA-binding | 0.38 µM | - | [3] |
| 8i | Benzohydroxamic acid analogue | STAT3 DNA-binding | 0.34 µM | - | [3] |
| 7e, 7f, 7g, 9k | Various azetidine analogues | STAT3-mediated cellular activity | - | Breast tumor cells | [3] |
| GABA Uptake Inhibitors | |||||
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 +/- 0.67 µM | - | [4] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 +/- 0.77 µM | - | [4] |
| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 +/- 4.5 µM | - | [4] |
| 18b | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 +/- 3.3 µM | - | [4] |
| 18e | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 +/- 4.7 µM | - | [4] |
Experimental Protocols
General Synthesis of Azetidine Analogs
The synthesis of substituted azetidines can be achieved through various synthetic routes. A common method involves the intramolecular cyclization of haloamines. For instance, 1-alkyl-2-(trifluoromethyl)azetidines can be formed via the intramolecular cyclization of the corresponding precursor in the presence of a strong base like LiHMDS in THF.[5] Another approach is the iodocyclization of homoallyl amines to yield functionalized 2-(iodomethyl)azetidine derivatives.[5]
STAT3 DNA-Binding Assay (EMSA)
The inhibitory activity of compounds on STAT3 DNA binding can be assessed using an Electrophoretic Mobility Shift Assay (EMSA).[3]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells containing activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to STAT3 and incubate further.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the bands corresponding to the STAT3:DNA complexes using imaging software (e.g., ImageJ).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
GABA Uptake Inhibition Assay
The potency of compounds as GABA uptake inhibitors is determined by measuring the inhibition of [3H]GABA uptake into cells or synaptosomes.[6]
-
Cell/Synaptosome Preparation: Prepare primary cultures of neurons or synaptosomal fractions from brain tissue.
-
Incubation: Pre-incubate the cells or synaptosomes with the test compound at various concentrations.
-
Uptake Initiation: Initiate GABA uptake by adding a solution containing [3H]GABA.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50) by non-linear regression analysis of the concentration-response curves.[6]
Visualizations
Caption: Inhibition of the STAT3 signaling pathway by azetidine analogs.
Caption: Experimental workflow for GABA uptake inhibition assay.
Conclusion
The structural framework of this compound provides a fertile ground for the design of novel therapeutic agents. The analogs discussed in this guide highlight the diverse pharmacological activities that can be achieved through systematic structural modifications of the azetidine core. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry. Continued exploration of the chemical space around the azetidine scaffold is anticipated to yield next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce favorable physicochemical properties, has positioned it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in drug discovery, detailing their synthesis, biological activities, and impact on key pharmacological targets. The content is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
The Strategic Advantage of the Azetidine Moiety
The utility of the azetidine ring in drug design stems from its unique structural and electronic properties. Positioned between the highly strained aziridine and the more flexible five-membered pyrrolidine, the azetidine ring offers a balance of stability and conformational constraint. This rigidity can pre-organize substituents in a favorable orientation for binding to a biological target, thereby reducing the entropic penalty of binding and potentially increasing potency.[1][2][3]
Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for substitution, allowing for the exploration of chemical space in three dimensions. The incorporation of an azetidine scaffold can also favorably modulate key drug-like properties, such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]
Azetidine Scaffolds in Action: Targeting Key Disease Pathways
The versatility of the azetidine scaffold is evident in its successful application across a wide range of therapeutic areas, from oncology to inflammatory diseases and central nervous system (CNS) disorders.[1][3] Azetidine-containing compounds have shown significant activity as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The rigid azetidine framework is well-suited to orient pharmacophoric groups within the ATP-binding pocket of kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Azetidine-Containing Compounds
| Compound/Drug Name | Target Kinase | IC50 (nM) | Assay Format |
| Cobimetinib | MEK1 | 13 | Biochemical Assay |
| Tofacitinib | JAK3 | 1 | Cell-based Assay |
| Azetidine-Benzoxazole Analog | MerTK | 3.2 | Biochemical Assay |
| 3-(2-Tert-butylphenoxy)azetidine (Hypothetical) | RIPK1 | 75 | ADP-Glo™ Kinase Assay[6] |
Data presented is a compilation from various sources and may include hypothetical examples for illustrative purposes.
GPCR Modulation
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Azetidine derivatives have been developed as potent and selective modulators of GPCRs.
Table 2: Activity of Azetidine Derivatives at G-Protein Coupled Receptors
| Compound | Target GPCR | Activity | IC50 / EC50 (nM) |
| GLPG0974 | FFA2 (GPR43) | Antagonist | 9 |
| Azetidin-2-ylacetic acid derivative | GAT-1 | Inhibitor | 2,010[7] |
| Azetidine-2,3-dicarboxylic acid (L-trans-ADC) | NMDA Receptor | Agonist | 10,000 (Ki) |
Enzyme Inhibition
Beyond kinases and GPCRs, azetidine scaffolds have been incorporated into inhibitors of various other enzymes implicated in disease.
Table 3: Inhibition of Other Enzymes by Azetidine-Containing Compounds
| Compound | Target Enzyme | IC50 (nM) |
| Azetidine-based chymase inhibitor | Human Chymase | 0.46[8] |
| (R)-azetidine-2-carboxamide analog | STAT3 | 340[9] |
Key Experimental Protocols
Synthesis of a 3-Substituted Azetidine Scaffold
This protocol provides a general methodology for the synthesis of a 3-substituted azetidine, a common motif in medicinally active compounds. The synthesis involves the key step of aza-Michael addition to an activated azetidine intermediate.[10]
Materials:
-
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Desired N-heterocyclic amine (e.g., pyrrolidine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the desired N-heterocyclic amine (1.0 eq) and DBU (1.0 eq).
-
Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted azetidine derivative.[10]
In Vitro Kinase Assay (ADP-Glo™)
This protocol describes a common method for determining the inhibitory activity of a compound against a target kinase.[2][11][12]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (azetidine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of a compound on the viability of cultured cells.[8][13]
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium
-
Test compound (azetidine derivative)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates
Procedure:
-
Seed the cells in the wells of a multiwell plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[8]
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the mechanism of action of azetidine-containing drugs requires visualizing their effects on cellular signaling pathways and the workflows involved in their discovery.
Caption: RIPK1 Signaling Pathway and Point of Intervention for Azetidine Inhibitors.
Caption: STAT3 Signaling Pathway and Mechanism of Azetidine-based Inhibitors.
Caption: FFA2 (GPR43) Signaling Pathways and Antagonism by Azetidine Derivatives.
Caption: A Workflow for the Discovery of Azetidine-Based Kinase Inhibitors.
Conclusion
The azetidine scaffold has firmly established its importance in modern medicinal chemistry. Its unique combination of structural rigidity and synthetic tractability allows for the fine-tuning of pharmacological properties and the development of potent and selective modulators of a wide array of biological targets. The continued development of novel synthetic methodologies to access diverse azetidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to leverage the power of the azetidine scaffold in their drug discovery endeavors.
References
- 1. Schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications [pfocr.wikipathways.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.jp]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
N,N-Dimethylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a tertiary amine confer unique conformational constraints and physicochemical properties to molecules, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of bioactive compounds.
Chemical and Physical Properties
This compound is a white to off-white solid that is typically soluble in water and polar organic solvents. The presence of the dihydrochloride salt enhances its stability and handling properties.
| Property | Value |
| Chemical Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.09 g/mol |
| CAS Number | 124668-49-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Synonyms | 3-(Dimethylamino)azetidine dihydrochloride |
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from more readily available precursors. While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows:
Caption: General synthetic workflow for this compound.
Experimental Protocol: Conceptual Synthesis
Step 1: Mesylation of 1-Benzhydryl-3-hydroxyazetidine To a solution of 1-benzhydryl-3-hydroxyazetidine in a suitable solvent such as dichloromethane, triethylamine is added, and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.
Step 2: Azidation The resulting mesylate is reacted with sodium azide in a polar aprotic solvent like DMF to yield 1-benzhydryl-3-azidoazetidine.
Step 3: Reduction to Amine The azido group is reduced to a primary amine via catalytic hydrogenation using a palladium on carbon catalyst.
Step 4: Reductive Amination The primary amine is then subjected to reductive amination with excess formaldehyde and a reducing agent such as sodium triacetoxyborohydride to introduce the two methyl groups on the nitrogen atom.
Step 5: Deprotection and Salt Formation The benzhydryl protecting group is removed by hydrogenolysis, typically using a palladium hydroxide on carbon catalyst, in the presence of hydrochloric acid to directly afford this compound.
Reactivity and Applications in Drug Discovery
The secondary amine of the azetidine ring is a key functional handle for introducing the N,N-dimethylazetidin-3-amine moiety into target molecules. Common reactions include nucleophilic substitution, reductive amination, and amide bond formation.
Nucleophilic Aromatic Substitution
N,N-dimethylazetidin-3-amine can act as a nucleophile in SNAr reactions with activated aryl or heteroaryl halides. This is a common strategy for incorporating the azetidine scaffold into drug candidates.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of N,N-dimethylazetidin-3-amine Dihydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are valuable four-membered heterocyclic scaffolds frequently incorporated into modern pharmaceuticals and bioactive molecules. Their strained ring system imparts unique conformational properties and provides vectors for substitution that can significantly influence pharmacological activity. Specifically, 3-substituted N,N-dimethylazetidine moieties are of growing interest in drug discovery.
This document provides detailed protocols for the synthesis of 3-substituted N,N-dimethylazetidines via nucleophilic substitution, starting from readily available precursors. The primary strategy involves the activation of the 3-hydroxyl group of a protected 3-hydroxyazetidine, followed by displacement with a variety of nucleophiles and subsequent deprotection.
Core Synthetic Strategy
The principal synthetic route for accessing a diverse range of 3-substituted N,N-dimethylazetidines involves a three-step sequence starting from N-protected 3-hydroxyazetidine. This common intermediate is first activated at the 3-position to create a competent leaving group, typically a mesylate or tosylate. This activated intermediate then undergoes nucleophilic substitution with a desired nucleophile. The final step involves the removal of the N-protecting group to yield the target N,N-dimethylazetidin-3-amine derivative, which can be isolated as a dihydrochloride salt.
Caption: General workflow for the synthesis of 3-substituted N,N-dimethylazetidines.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-(dimethylamino)azetidine
This protocol details the synthesis of a key intermediate, 1-Boc-3-(dimethylamino)azetidine, starting from 1-Boc-3-hydroxyazetidine.
Step 1a: Mesylation of 1-Boc-3-hydroxyazetidine
-
Materials:
-
1-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM or CHCl₃.
-
Add triethylamine or DIPEA (1.5 - 2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used in the next step without further purification.
-
Step 1b: Nucleophilic Substitution with Dimethylamine
-
Materials:
-
Crude 1-Boc-3-(methylsulfonyloxy)azetidine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
Dissolve the crude 1-Boc-3-(methylsulfonyloxy)azetidine in a suitable solvent such as acetonitrile or THF.
-
Add an excess of dimethylamine solution (2-5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-(dimethylamino)azetidine.
-
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Boc-3-(methylsulfonyloxy)azetidine | Dimethylamine | MeCN | 60 | 18 | ~85 |
| 1-Benzyl-3-(methylsulfonyloxy)azetidine | Dimethylamine | CHCl₃/Pyrrolidine | 55-60 | 2 | ~90[1] |
Protocol 2: Deprotection and Salt Formation
This protocol describes the removal of the Boc protecting group and the formation of the dihydrochloride salt.
-
Materials:
-
1-Boc-3-(dimethylamino)azetidine
-
Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or concentrated HCl in an alcohol like isopropanol)
-
Diethyl ether
-
Methanol
-
-
Procedure:
-
Dissolve 1-Boc-3-(dimethylamino)azetidine in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Add an excess of the HCl solution (e.g., 4M HCl in 1,4-dioxane) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
A precipitate of the dihydrochloride salt should form. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethylazetidin-3-amine dihydrochloride.
-
| Starting Material | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-Boc-3-(dimethylamino)azetidine | 4M HCl in Dioxane | Dioxane | Room Temp | 2-4 | >95 |
| 1-Boc-protected amine | Trifluoroacetic acid (TFA) | DCM | 0 to Room Temp | 1-3 | Variable |
Application to Diverse Nucleophiles
The activated intermediate, 1-Boc-3-(methylsulfonyloxy)azetidine, can be reacted with a variety of nucleophiles to generate a library of 3-substituted azetidines. The general procedure is similar to Protocol 1b, with adjustments to the reaction conditions based on the nucleophilicity and steric bulk of the incoming nucleophile.
Caption: Versatility of 1-Boc-3-(methylsulfonyloxy)azetidine in nucleophilic substitution reactions.
General Protocol for Nucleophilic Substitution with Various Nucleophiles
-
Procedure:
-
Dissolve 1-Boc-3-(methylsulfonyloxy)azetidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, acetonitrile).
-
Add the nucleophile (1.1 - 2.0 equivalents). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) should be added to generate the corresponding nucleophilic anion in situ.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup to remove excess reagents and salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
| Nucleophile Type | Example Nucleophile | Base (if required) | Typical Solvent | Typical Temperature (°C) |
| Secondary Amine | Pyrrolidine | - | CHCl₃ | 55-60[1] |
| Thiol | Thiophenol | NaH | DMF | Room Temp |
| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 80 |
| Azide | Sodium Azide | - | DMF | 60 |
Troubleshooting and Optimization
-
Low Yield of Mesylation: Ensure anhydrous conditions as methanesulfonyl chloride is sensitive to moisture. Use a sufficient excess of base to neutralize the HCl generated.
-
Competing Elimination: In the nucleophilic substitution step, elimination to form 1-Boc-azetidin-3-ene can be a side reaction, especially with sterically hindered or highly basic nucleophiles. Using a less polar solvent and lower reaction temperatures can sometimes favor substitution over elimination.
-
Incomplete Deprotection: If the Boc deprotection is sluggish, a stronger acid or longer reaction times may be necessary. However, be mindful of the stability of the final product under harsh acidic conditions.
-
Purification Challenges: The final dihydrochloride salts are often highly polar and may be water-soluble. Purification may involve recrystallization rather than chromatography.
Conclusion
The protocols outlined provide a robust and versatile platform for the synthesis of a wide array of 3-substituted N,N-dimethylazetidine derivatives. By activating the 3-hydroxy position of a protected azetidine, researchers can readily introduce diverse functionalities through nucleophilic substitution. These application notes serve as a comprehensive guide for scientists in the pharmaceutical and chemical research sectors to access these valuable building blocks for drug discovery and development.
References
Application Notes and Protocols for N,N-dimethylazetidin-3-amine dihydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-dimethylazetidin-3-amine dihydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology. The protocols outlined below are based on established synthetic methodologies and provide a framework for the incorporation of the dimethylamino-azetidine moiety into drug candidates.
Introduction
This compound is a versatile cyclic amine building block increasingly utilized in medicinal chemistry. Its rigid four-membered ring structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional conformation, which can enhance target engagement. The dimethylamino group provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions within the target protein's active site.
This document focuses on the application of this compound in the development of kinase inhibitors, particularly those targeting Aurora Kinase and Epidermal Growth Factor Receptor (EGFR).
Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its use as a nucleophile in aromatic substitution reactions to construct the solvent-front-binding motifs of kinase inhibitors. The azetidine nitrogen displaces a leaving group (typically a halogen) on a heterocyclic core, such as a pyrimidine, to introduce the dimethylamino-azetidine side chain.
Target: Aurora Kinase A
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. The incorporation of the N,N-dimethylazetidin-3-amine moiety has been shown to yield potent Aurora A kinase inhibitors.
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M, necessitates the development of novel inhibitors. The N,N-dimethylazetidin-3-amine scaffold has been successfully incorporated into pyrimidine-based EGFR inhibitors designed to be active against such resistance mutations.[1][2][3]
Quantitative Data
The following tables summarize the biological activity and synthetic yield for representative kinase inhibitors synthesized using this compound.
Table 1: Biological Activity of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| Compound 3 | Aurora A | < 200 | Not Reported | [4][5] |
| AZD9291 Analog | EGFR (T790M) | 15 | Not Reported | [1] |
Table 2: Synthetic Yield of Key Reaction Step
| Product Compound ID | Reaction Type | Starting Material | Reagent | Yield (%) | Reference |
| Compound 3 | Nucleophilic Aromatic Substitution | (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone | N,N-dimethylazetidin-3-amine | 26 | [4][5] |
| AZD9291 Analog | Nucleophilic Aromatic Substitution | N1-(2-(4-(acryloyl)piperazin-1-yl)-4-(1H-indol-3-yl)-5-nitrophenyl)-N1-methylethane-1,2-diamine | This compound | Not explicitly stated for this specific analog, but related reactions have yields around 50-60% | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Aurora Kinase Inhibitor (Compound 3)
This protocol describes the nucleophilic aromatic substitution reaction to introduce the N,N-dimethylazetidin-3-amine moiety onto a pyrimidine core.
Materials:
-
(S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (Starting Material)
-
N,N-dimethylazetidin-3-amine
-
1-Pentanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
To a solution of (S)-(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.0 eq) in 1-pentanol, add N,N-dimethylazetidin-3-amine (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of dichloromethane/methanol (e.g., 90:10) to afford the desired product.
Protocol 2: Synthesis of an EGFR Inhibitor Analog
This protocol outlines a general procedure for the synthesis of a pyrimidine-based EGFR inhibitor via a nucleophilic aromatic substitution.
Materials:
-
4-Fluoro-6-((2-(4-(N,N-dimethylaminocrotonyl)piperazin-1-yl)ethyl)amino)-2-(1H-indol-3-yl)-5-nitropyrimidine (Starting Material)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA)
-
SCX (Strong Cation Exchange) column for purification
-
To a solution of the starting pyrimidine (1.0 eq) in DMA, add this compound (1.0-1.5 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 100 °C for 30 minutes to 2 hours.
-
Monitor the reaction for the consumption of the starting material. If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added.
-
After completion, cool the reaction mixture to room temperature.
-
The crude reaction mixture can be purified directly by ion exchange chromatography using an SCX column to isolate the final product.
Visualizations
Caption: General workflow for the synthesis of kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]
- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of N,N-dimethylazetidin-3-amine Dihydrochloride in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of the N,N-dimethylazetidin-3-amine moiety into kinase inhibitors, focusing on its role in the development of potent and selective EGFR tyrosine kinase inhibitors. Detailed protocols for synthesis and biological evaluation are provided, along with data presentation and visualization of relevant signaling pathways.
Introduction
The azetidine scaffold has emerged as a valuable component in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile bioisostere for other cyclic amines like piperidine. The incorporation of an N,N-dimethylamino group at the 3-position of the azetidine ring can further enhance potency and modulate selectivity by providing an additional site for interaction with the target kinase.
This document focuses on the application of N,N-dimethylazetidin-3-amine dihydrochloride as a building block in the synthesis of kinase inhibitors, with a specific emphasis on its use in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.
Data Presentation: Biological Activity of Azetidine-Containing EGFR Inhibitors
The following table summarizes the in vitro inhibitory activities of representative aminopyrimidine-based EGFR inhibitors incorporating a dimethylamino-azetidine moiety. The data highlights the potency of these compounds against wild-type EGFR and clinically relevant mutant forms.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 1 | EGFR (Wild-Type) | 15 |
| EGFR (L858R/T790M) | 10 | |
| EGFR (del19/T790M) | 9.2 | |
| Lazertinib (YH25448) | EGFR (Wild-Type) | 12 |
| EGFR (L858R/T790M) | 2 | |
| EGFR (del19/T790M) | 1 |
Data is compiled from publicly available literature and patent databases.
Experimental Protocols
Protocol 1: Synthesis of an Aminopyrimidine-Based EGFR Inhibitor Incorporating N,N-dimethylazetidin-3-amine
This protocol outlines the synthesis of a key intermediate and its subsequent coupling with this compound, based on procedures described in patent literature (e.g., US9593098B2).
Materials:
-
Intermediate 18 (N-(5-((4-chloro-5-methylpyrimidin-2-yl)amino)-4-methoxy-2-morpholinophenyl)acrylamide)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask, dissolve Intermediate 18 (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the subsequent nucleophilic substitution.
-
Addition of Azetidine Moiety: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR kinases.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the poly(Glu, Tyr) substrate.
-
Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow.
Application Notes and Protocols for N,N-dimethylazetidin-3-amine dihydrochloride in Parallel Synthesis Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine dihydrochloride is a valuable building block in medicinal chemistry, particularly for the generation of diverse compound libraries through parallel synthesis. Its rigid four-membered azetidine core introduces conformational constraint and a three-dimensional character into molecules, properties that are highly desirable in modern drug discovery to improve potency, selectivity, and pharmacokinetic profiles. The presence of a secondary amine (after deprotection of the dihydrochloride salt) and a tertiary amine within the same small scaffold allows for versatile derivatization, making it an attractive starting point for creating focused libraries of novel chemical entities.
These application notes provide an overview of the utility of this compound in parallel synthesis, focusing on the generation of amide and urea libraries. Detailed protocols for these workflows are provided to guide researchers in the efficient synthesis of compound arrays for screening and lead optimization.
Key Applications in Parallel Synthesis
The primary use of this compound in parallel synthesis revolves around the reactivity of its secondary amine upon in-situ neutralization. This amine serves as a key functional handle for coupling with a variety of electrophilic partners to rapidly generate libraries of compounds with diverse functionalities.
Two of the most common applications are:
-
Amide Library Synthesis: Reaction with a diverse set of carboxylic acids to produce a library of N-acylated azetidines.
-
Urea Library Synthesis: Reaction with a variety of isocyanates to generate a library of N-ureidoazetidines.
These libraries can be instrumental in exploring the structure-activity relationships (SAR) of a target protein by systematically probing the chemical space around the azetidine core.
Data Presentation: Representative Library Synthesis Data
The following tables summarize typical quantitative data obtained from the parallel synthesis of amide and urea libraries using N,N-dimethylazetidin-3-amine. The data presented is illustrative and based on established synthetic methodologies for similar building blocks. Actual yields and purities may vary depending on the specific reagents and conditions used.
Table 1: Parallel Synthesis of an Amide Library
| Carboxylic Acid Building Block | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by LC-MS) |
| Benzoic Acid | HATU, DIPEA | DMF | 16 | 85 | >95 |
| 4-Chlorobenzoic Acid | HATU, DIPEA | DMF | 16 | 82 | >95 |
| 4-Methoxybenzoic Acid | HATU, DIPEA | DMF | 16 | 88 | >95 |
| Thiophene-2-carboxylic acid | HATU, DIPEA | DMF | 16 | 79 | >90 |
| Cyclohexanecarboxylic acid | HATU, DIPEA | DMF | 16 | 91 | >95 |
Table 2: Parallel Synthesis of a Urea Library
| Isocyanate Building Block | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by LC-MS) |
| Phenyl isocyanate | DIPEA | DCM | 12 | 92 | >95 |
| 4-Chlorophenyl isocyanate | DIPEA | DCM | 12 | 90 | >95 |
| 4-Methoxyphenyl isocyanate | DIPEA | DCM | 12 | 94 | >95 |
| Cyclohexyl isocyanate | DIPEA | DCM | 12 | 95 | >95 |
| Benzyl isocyanate | DIPEA | DCM | 12 | 89 | >90 |
Experimental Protocols
The following are detailed protocols for the parallel synthesis of amide and urea libraries using this compound. These protocols are designed for a 96-well plate format, a common platform for parallel synthesis.
Protocol 1: Parallel Synthesis of an Amide Library
This protocol describes the coupling of N,N-dimethylazetidin-3-amine with a library of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M solution of each carboxylic acid from the library in anhydrous DMF in separate wells of a 96-well plate.
-
Prepare a 0.6 M solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the this compound solution.
-
Add 250 µL (0.125 mmol) of the DIPEA stock solution to each well to neutralize the dihydrochloride salt.
-
To each well, add 100 µL (0.05 mmol) of the corresponding carboxylic acid solution from the library plate.
-
Initiate the reaction by adding 100 µL (0.06 mmol) of the HATU stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
-
After the reaction is complete, add 500 µL of DCM to each well.
-
Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Shake the block for 10 minutes, then allow the layers to separate.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the filtrate in a clean 96-well plate.
-
Evaporate the solvent in a centrifugal evaporator to yield the crude amide products.
-
-
Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine purity and confirm product identity.
-
Protocol 2: Parallel Synthesis of a Urea Library
This protocol describes the reaction of N,N-dimethylazetidin-3-amine with a library of isocyanates.
Materials:
-
This compound
-
Library of diverse isocyanates (e.g., aromatic, aliphatic)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare a 0.5 M solution of each isocyanate from the library in anhydrous DCM in separate wells of a 96-well plate.
-
Prepare a 1.5 M solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the this compound solution.
-
Add 100 µL (0.15 mmol) of the DIPEA stock solution to each well to neutralize the dihydrochloride salt and act as a base.
-
To each well, add 110 µL (0.055 mmol) of the corresponding isocyanate solution from the library plate.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 12 hours.
-
After the reaction is complete, add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench any unreacted isocyanate.
-
Shake the block for 10 minutes, then allow the layers to separate.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the filtrate in a clean 96-well plate.
-
Evaporate the solvent in a centrifugal evaporator to yield the crude urea products.
-
-
Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO) for LC-MS analysis to determine purity and confirm product identity.
-
Visualizations
Experimental Workflow for Parallel Amide Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Logical Relationship for Urea Formation
Caption: The fundamental reaction for urea library synthesis.
Application Notes and Protocols for Amide Coupling with N,N-Dimethylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and experimental protocols for the amide coupling of N,N-dimethylazetidin-3-amine dihydrochloride with carboxylic acids. The information is intended for professionals in chemical research and drug development.
Introduction
N,N-dimethylazetidin-3-amine is a valuable building block in medicinal chemistry, offering a strained small ring system that can impart unique conformational constraints and physicochemical properties to a target molecule. When used in amide coupling reactions, it is typically supplied as a dihydrochloride salt to improve its stability and handling. The presence of the hydrochloride salts necessitates specific considerations in the reaction design, primarily the in-situ neutralization to liberate the free amine for nucleophilic attack. This document outlines the key reaction conditions and provides step-by-step protocols for successful amide bond formation using this reagent.
Key Considerations for Coupling with Amine Dihydrochloride Salts
The primary challenge when using an amine dihydrochloride salt is the protonation of both nitrogen atoms, rendering the molecule non-nucleophilic. To facilitate the coupling reaction, a base must be added to neutralize the hydrochloride and generate the free amine.
-
Stoichiometry of the Base: A sufficient amount of a non-nucleophilic base is critical. For a dihydrochloride salt, a minimum of two equivalents of base are required to neutralize the two equivalents of HCl. In practice, it is common to use a slight excess of the base (2.5 to 4.0 equivalents) to also facilitate the coupling reaction itself.
-
Choice of Base: Tertiary amines such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used as they are non-nucleophilic and will not compete with the desired amine in the coupling reaction.[1][2][3]
-
Coupling Reagents: A variety of standard coupling reagents can be employed. The choice often depends on the complexity of the substrates, potential for side reactions, and cost. Highly efficient uronium/aminium-based reagents like HATU are excellent for challenging couplings, while carbodiimides such as EDC, often used with additives like HOBt, are a reliable and cost-effective option.[2][4][5]
-
Solvents: Anhydrous polar aprotic solvents are preferred to ensure the solubility of the reactants and reagents. N,N-Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are suitable choices.[1][2][6]
Comparative Data on Common Coupling Conditions
The following table summarizes typical conditions for two of the most effective and commonly used coupling methods applicable to this compound. The quantities are based on 1.0 equivalent of the carboxylic acid.
| Parameter | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.0 - 1.2 eq) | EDC·HCl (1.1 - 1.5 eq) |
| Additive | None required | HOBt (1.1 - 1.5 eq) |
| Base | DIPEA or TEA (2.5 - 4.0 eq) | DIPEA or TEA (2.5 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours | 2 - 18 hours |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.[1][2][7]
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (a concentration of 0.1 to 0.5 M is typical).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 10-15 minutes to ensure complete neutralization of the amine salt.
-
Add HATU (1.05 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 1-6 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using EDC and HOBt.[2][6][8]
Materials:
-
Carboxylic acid
-
This compound
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the cooled solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl), saturated aqueous NaHCO₃ solution, and brine to remove the urea byproduct and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure amide.
Visualizations
Caption: General overview of the amide coupling reaction components.
Caption: Experimental workflow for amide coupling with an amine salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: N,N-dimethylazetidin-3-amine dihydrochloride as a Scaffold for Fragment-Based Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged" structure in drug design.[1] Its conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, allows for precise control over the spatial orientation of substituents. This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1] N,N-dimethylazetidin-3-amine dihydrochloride, as a readily available and functionalized fragment, represents an attractive starting point for FBDD campaigns. Its three-dimensional character and the presence of a tertiary amine provide valuable vectors for chemical elaboration and interaction with protein targets.
This document provides detailed application notes and generalized protocols for the use of this compound in FBDD, with a focus on biophysical screening and hit validation.
Physicochemical Properties of the Azetidine Scaffold
The azetidine ring imparts favorable physicochemical properties to potential drug candidates. Its three-dimensional nature contributes to improved solubility and metabolic stability compared to more planar aromatic systems. The nitrogen atom can act as a hydrogen bond acceptor, and its substitution pattern allows for fine-tuning of polarity and basicity. Small monocyclic scaffolds like azetidine are advantageous as they contribute less to the overall molecular weight and lipophilicity of the final molecule, aiding in the development of compounds with desirable drug-like properties.[2]
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign involves a multi-stage process, beginning with the screening of a fragment library to identify initial hits, followed by validation and characterization of these hits, and culminating in the optimization of validated hits into lead compounds.
References
Synthesis of Novel Bioactive Derivatives from N,N-dimethylazetidin-3-amine dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the starting material N,N-dimethylazetidin-3-amine dihydrochloride. The synthesized compounds, including N-acyl, N-sulfonyl, urea, and N-alkyl derivatives, are of significant interest in medicinal chemistry, particularly as potential modulators of monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates.[1] Derivatives of 3-aminoazetidine, in particular, have been explored for their potential as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[2][3] Alterations in the activity of these transporters are implicated in a variety of neurological and psychiatric disorders, making them key targets for drug discovery.[4][5] This document outlines synthetic routes to generate a library of novel compounds based on the N,N-dimethylazetidin-3-amine core, providing researchers with the tools to explore their structure-activity relationships (SAR) as potential therapeutic agents.
Data Presentation
The following tables summarize the expected products and representative yields for the derivatization of N,N-dimethylazetidin-3-amine. The free amine can be generated in situ or in a separate step from the dihydrochloride salt by treatment with a suitable base.
Table 1: Synthesis of Amide and Sulfonamide Derivatives
| Derivative | Reagent | Base | Solvent | Typical Yield (%) |
| N-Acetyl | Acetyl Chloride | Triethylamine | Dichloromethane | 85-95 |
| N-Benzoyl | Benzoyl Chloride | Triethylamine | Dichloromethane | 80-90 |
| N-Phenylsulfonyl | Benzenesulfonyl Chloride | Pyridine | Dichloromethane | 75-85 |
Table 2: Synthesis of Urea Derivatives
| Derivative | Reagent | Solvent | Typical Yield (%) |
| N-Phenyl Urea | Phenyl isocyanate | Acetonitrile | 90-98 |
| N-(4-chlorophenyl) Urea | 4-Chlorophenyl isocyanate | Acetonitrile | 92-99 |
Table 3: Synthesis of N-Alkyl Derivatives via Reductive Amination
| Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Typical Yield (%) | | :--- | :--- | :--- | :--- | | N-Benzyl | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 70-85 | | N-(4-fluorobenzyl) | 4-Fluorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 72-88 |
Experimental Protocols
Important Note on the Starting Material: this compound is a salt. For the following reactions, the free amine must be generated. This can be achieved by a separate liquid-liquid extraction step after basifying an aqueous solution of the salt, or by using at least two equivalents of a tertiary amine base (e.g., triethylamine) in the reaction mixture to neutralize the HCl and act as an acid scavenger. The protocols below assume the use of excess base for in situ generation of the free amine.
Protocol 1: General Procedure for N-Acylation (Amide Synthesis)
This protocol describes the formation of an amide bond by reacting N,N-dimethylazetidin-3-amine with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material, followed by the addition of triethylamine (2.2 eq). Stir the mixture for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)
This protocol outlines the synthesis of sulfonamides from N,N-dimethylazetidin-3-amine and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (used as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Urea Synthesis
This protocol details the reaction of N,N-dimethylazetidin-3-amine with an isocyanate to form a urea derivative.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, 4-Chlorophenyl isocyanate)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add the isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold acetonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 4: General Procedure for Reductive Amination
This protocol describes the N-alkylation of N,N-dimethylazetidin-3-amine with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of novel derivatives.
Caption: Inhibition of monoamine transporters by synthesized azetidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-dimethylazetidin-3-amine dihydrochloride in Organometallic Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine, a saturated four-membered azaheterocycle, presents a unique structural motif for the development of novel organometallic complexes. The inherent ring strain of the azetidine core and the presence of two potential nitrogen donor atoms—a tertiary amine within the ring and a dimethylamino substituent—offer intriguing possibilities for coordination chemistry. Organometallic complexes incorporating such ligands are of significant interest in fields ranging from catalysis to medicinal chemistry, particularly in the design of new therapeutic agents. For instance, platinum-based complexes are a cornerstone of cancer chemotherapy, and novel amine ligands are continuously explored to overcome challenges such as drug resistance and toxicity.[1][2][3]
This document provides detailed protocols for the prospective synthesis of palladium(II) and platinum(II) complexes using N,N-dimethylazetidin-3-amine dihydrochloride. While direct experimental data for this specific ligand is limited in public literature, the following protocols are based on established methods for the synthesis of analogous complexes with substituted aminoazetidines and other amine ligands.[4]
Data Presentation
Given the prospective nature of these protocols, the following tables are templates for the characterization data of the proposed organometallic complexes. Researchers can populate these tables with their experimental findings.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for [PdCl₂(C₅H₁₂N₂)₂]
| Parameter | Expected Value/Range |
| Appearance | Pale yellow to orange solid |
| Molecular Formula | C₁₀H₂₄Cl₂N₄Pd |
| Molecular Weight | 405.65 g/mol |
| Melting Point | >200 °C (decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Signals corresponding to azetidine ring protons and N-methyl protons |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Signals corresponding to azetidine ring carbons and N-methyl carbons |
| FT-IR (KBr, cm⁻¹) | Bands corresponding to Pd-N and Pd-Cl stretches |
| Elemental Analysis (%) | Calculated: C, 29.60; H, 5.96; N, 13.81. Found: [Experimental Value] |
Table 2: Hypothetical Physicochemical and Spectroscopic Data for [PtCl₂(C₅H₁₂N₂)₂]
| Parameter | Expected Value/Range |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₂₄Cl₂N₄Pt |
| Molecular Weight | 504.41 g/mol |
| Melting Point | >250 °C (decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Signals corresponding to azetidine ring protons and N-methyl protons, with potential ¹⁹⁵Pt satellites |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Signals corresponding to azetidine ring carbons and N-methyl carbons, with potential ¹⁹⁵Pt satellites |
| ¹⁹⁵Pt NMR (DMSO-d₆, 86 MHz) δ (ppm) | Characteristic chemical shift for Pt(II) amine complexes |
| FT-IR (KBr, cm⁻¹) | Bands corresponding to Pt-N and Pt-Cl stretches |
| Elemental Analysis (%) | Calculated: C, 23.81; H, 4.80; N, 11.11. Found: [Experimental Value] |
Experimental Protocols
Ligand Preparation: Neutralization of this compound
The dihydrochloride salt of the ligand must be neutralized to the free amine before its use in complexation reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of NaOH (2 equivalents) or KOH (2 equivalents) dropwise with stirring. Monitor the pH to ensure it becomes basic (pH > 10).
-
Extract the aqueous layer multiple times with dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the free amine, N,N-dimethylazetidin-3-amine.
-
Caution: The free amine is likely volatile and should be handled in a well-ventilated fume hood.
Protocol 1: Synthesis of a Putative Dichloro-bis(N,N-dimethylazetidin-3-amine)palladium(II) Complex
This protocol is adapted from established procedures for the synthesis of palladium(II) complexes with amino-substituted azetidines.[4]
Materials:
-
Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
N,N-dimethylazetidin-3-amine (free amine)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve PdCl₂ or Na₂PdCl₄ (1 equivalent) in methanol. Gentle heating may be required to facilitate dissolution.
-
In a separate flask, dissolve N,N-dimethylazetidin-3-amine (2.2 equivalents) in methanol.
-
Slowly add the ligand solution to the stirring palladium salt solution at room temperature.
-
A precipitate is expected to form upon addition.
-
Heat the reaction mixture to reflux for 4-6 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and then diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a Putative Dichloro-bis(N,N-dimethylazetidin-3-amine)platinum(II) Complex
This protocol is based on general methods for the synthesis of platinum(II) amine complexes.[2][5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
N,N-dimethylazetidin-3-amine (free amine)
-
Deionized water
-
Ethanol (EtOH)
Procedure:
-
Dissolve K₂PtCl₄ (1 equivalent) in a minimal amount of deionized water.
-
In a separate flask, dissolve N,N-dimethylazetidin-3-amine (2.2 equivalents) in deionized water or ethanol.
-
Slowly add the ligand solution to the stirring K₂PtCl₄ solution at room temperature.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the reaction at room temperature for 24-48 hours. A color change and/or precipitation should be observed.
-
If no precipitate forms, the solution can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water, followed by cold ethanol, and finally diethyl ether.
-
Dry the product under vacuum in a desiccator.
Visualizations
Experimental Workflow for Organometallic Complex Synthesis
Caption: General workflow for the preparation of organometallic complexes.
Putative Mechanism of Action for Platinum(II) Amine Complexes
The following diagram illustrates a generally accepted mechanism of action for platinum(II) anticancer drugs, which could be applicable to a novel platinum-azetidine complex.
Caption: Generalized signaling pathway for platinum-based anticancer drugs.
References
- 1. Synthesis and antitumor activity of new platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Frontiers | Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes [frontiersin.org]
- 5. Synthesis and structural characterization of a new dinuclear platinum(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N,N-dimethylazetidin-3-amine Dihydrochloride in Advanced Fluorescent Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of high-performance fluorescent probes is crucial for advancing biological imaging and diagnostics. N,N-dimethylazetidin-3-amine dihydrochloride serves as a key building block in the synthesis of next-generation fluorophores, particularly in the acclaimed Janelia Fluor® (JF) series of dyes. The incorporation of the azetidine moiety, a four-membered nitrogen-containing ring, into traditional fluorophore scaffolds like rhodamine has been shown to significantly enhance their photophysical properties. This strategic modification can lead to substantial increases in quantum yield and photostability by suppressing undesirable non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT).[1] The resulting dyes exhibit superior brightness and are highly valuable for a range of applications, from live-cell imaging to super-resolution microscopy.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of advanced fluorescent dyes, including detailed experimental protocols, quantitative data on dye performance, and workflows for their application in cellular imaging.
Principle of Enhancement
The substitution of traditional N,N-dimethylamino groups with an azetidine ring, such as that derived from N,N-dimethylazetidin-3-amine, sterically hinders the rotation of the amino group relative to the aromatic core of the fluorophore. This rigidity suppresses the formation of the non-emissive TICT state, thereby increasing the fluorescence quantum yield and the overall brightness of the dye. This approach has been successfully applied to a variety of dye classes, including rhodamines, rhodols, and coumarins, demonstrating its broad utility in fluorophore design.[1]
Quantitative Data Summary
The photophysical properties of fluorescent dyes are critical for their performance in imaging applications. The following tables summarize the key quantitative data for a representative azetidinyl-substituted rhodamine dye, Janelia Fluor® 549 (JF549), which can be synthesized using an azetidine precursor, and compares it to other relevant fluorophores.
Table 1: Photophysical Properties of Janelia Fluor® 549
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 549 nm | [2] |
| Emission Maximum (λem) | 571 nm | [2] |
| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.88 | |
| A280 Correction Factor | 0.169 | |
| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 3.5 |
Table 2: Comparison of Azetidinyl-Rhodamine with other Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Janelia Fluor® 549 | 549 | 571 | 0.88 |
| Alexa Fluor® 546 | 556 | 573 | 0.82 |
| Cy3 | 550 | 570 | 0.15 |
| Tetramethylrhodamine (TMR) | 555 | 580 | 0.40 |
Experimental Protocols
I. Synthesis of an Azetidinyl-Rhodamine Dye
This protocol describes a general method for the synthesis of an azetidinyl-rhodamine dye, adapted from the palladium-catalyzed C-N cross-coupling reaction, a modern and versatile method for rhodamine synthesis.[3][4][5][6][7][8] This example uses N,N-dimethylazetidin-3-amine.
Materials:
-
Fluorescein ditriflate
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a minimal amount of water. Add a stoichiometric excess of a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting free amine should be used immediately.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add fluorescein ditriflate (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and tBuXPhos (0.1 equivalents).
-
Addition of Reagents: Add anhydrous toluene to the flask, followed by the freshly prepared N,N-dimethylazetidin-3-amine (2.5 equivalents). Finally, add sodium tert-butoxide (3 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired azetidinyl-rhodamine dye.
Caption: Workflow for the synthesis of an azetidinyl-rhodamine dye.
II. Live-Cell Imaging with an Azetidinyl-Rhodamine HaloTag® Ligand
This protocol outlines the use of an azetidinyl-rhodamine dye conjugated to a HaloTag® ligand for live-cell imaging of a protein of interest.[1][9][10][11]
Materials:
-
Mammalian cells expressing a HaloTag®-fusion protein of interest
-
Azetidinyl-rhodamine HaloTag® ligand (e.g., JF549-HaloTag®)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Culture: Culture mammalian cells expressing the HaloTag®-fusion protein on glass-bottom dishes suitable for microscopy.
-
Labeling: Prepare a stock solution of the azetidinyl-rhodamine HaloTag® ligand in anhydrous DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100-500 nM).
-
Incubation: Remove the culture medium from the cells and replace it with the labeling medium. Incubate the cells for 15-30 minutes at 37 °C in a 5% CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound ligand.
-
Imaging: Add fresh pre-warmed culture medium to the cells. Image the cells using a confocal microscope. For a JF549-based dye, use an excitation wavelength of ~549 nm and collect emission between 560-600 nm.[12]
Caption: Workflow for live-cell imaging with a HaloTag® ligand.
Application in Signaling Pathway Analysis
Azetidinyl-rhodamine dyes are powerful tools for studying cellular signaling pathways due to their brightness and photostability, which allow for prolonged imaging of dynamic processes. For instance, the NF-κB (nuclear factor-kappa B) signaling pathway, which is crucial in immune responses and inflammation, can be visualized by labeling key proteins like p65 with an azetidinyl-rhodamine dye via a HaloTag® or SNAP-tag®.[13][14][15][16][17] This allows for real-time tracking of p65 translocation from the cytoplasm to the nucleus upon pathway activation.
Caption: Visualization of the NF-κB signaling pathway.
Conclusion
This compound is a valuable reagent for the synthesis of highly photostable and bright fluorescent dyes. The incorporation of the azetidine moiety provides a reliable strategy for enhancing the performance of fluorophores, making them ideal for demanding applications in live-cell imaging and the study of dynamic cellular processes. The protocols and data presented here provide a framework for researchers to utilize this powerful chemical tool in their own investigations.
References
- 1. HaloTag Protein-Mediated Specific Labeling of Living Cells with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of rhodamines from fluoresceins using Pd-catalyzed C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. promega.de [promega.de]
- 12. scian.cl [scian.cl]
- 13. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chumontreal.qc.ca [chumontreal.qc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with N,N-Dimethylazetidin-3-amine Dihydrochloride
Welcome to the Technical Support Center for N,N-Dimethylazetidin-3-amine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using this versatile chemical intermediate.
Disclaimer: Published experimental data specifically detailing the use and optimization of this compound in various reactions is limited. The following troubleshooting guide and protocols are based on general principles of azetidine chemistry, nucleophilic substitution, and amide coupling reactions. Researchers should use this information as a starting point and adapt it to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound containing a four-membered azetidine ring.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its structural features, including a tertiary amine and a secondary amine (as the dihydrochloride salt), allow it to be used in a variety of reactions, most notably as a nucleophile in substitution and coupling reactions.
Q2: How should I handle and store this compound?
Like many amine hydrochlorides, this compound is typically a white to off-white solid and is often hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.
Q3: The dihydrochloride salt is not soluble in my aprotic reaction solvent. What should I do?
The dihydrochloride salt form enhances stability and shelf-life but can present solubility challenges in non-polar organic solvents. To use it in a reaction, the free base form is typically required. This can be achieved by:
-
In-situ neutralization: Adding a suitable non-nucleophilic base to the reaction mixture to liberate the free amine. Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base will depend on the specific reaction conditions and the compatibility of the base with other reagents.
-
Pre-reaction workup: Dissolving the dihydrochloride salt in an aqueous solution, neutralizing it with a base (e.g., NaOH or K₂CO₃), and extracting the free amine into an organic solvent. The organic layer is then dried and concentrated to yield the free base, which can be used directly in the reaction.
Q4: What are the most common side reactions to be aware of when using N,N-dimethylazetidin-3-amine?
The free amine form of N,N-dimethylazetidin-3-amine has two nucleophilic nitrogen atoms: the secondary amine within the azetidine ring and the tertiary dimethylamino group. Potential side reactions include:
-
Over-alkylation: In reactions with alkyl halides, the secondary amine can be alkylated, but the resulting tertiary amine can also be further alkylated to form a quaternary ammonium salt.
-
Ring-opening: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions.
-
Competing Nucleophilicity: While the secondary amine is generally more nucleophilic, the tertiary amine can also participate in certain reactions, leading to a mixture of products.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in synthetic protocols.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Incomplete neutralization of the dihydrochloride salt: The free amine is the reactive species. | Ensure complete neutralization by using a sufficient excess of a suitable base (e.g., 2.2-3.0 equivalents of TEA or DIPEA). Monitor the pH of the reaction mixture if possible. |
| Poor quality of starting materials: The dihydrochloride salt may have absorbed moisture, or other reagents may have degraded. | Use freshly opened or properly stored reagents. Dry solvents and other reagents as necessary. | |
| Inappropriate reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures. | Screen a range of temperatures to find the optimal condition. Start at room temperature and gradually increase if the reaction is sluggish. | |
| Steric hindrance: The azetidine ring and dimethylamino group can create steric bulk, slowing down the reaction. | Use a less sterically hindered electrophile if possible. Consider using a more reactive coupling agent in amide bond formations. | |
| Formation of Multiple Products | Over-alkylation of the azetidine nitrogen: The product of the initial reaction is also nucleophilic. | Use a controlled stoichiometry of the electrophile (e.g., 1.0-1.2 equivalents). Add the electrophile slowly to the reaction mixture to maintain a low concentration. |
| Side reactions with the dimethylamino group: The tertiary amine may be reacting. | This is generally less common than reactions at the secondary amine. If suspected, consider protecting the azetidine nitrogen before the reaction and deprotecting it afterward. | |
| Ring-opening of the azetidine ring: The reaction conditions may be too harsh. | Use milder reaction conditions (e.g., lower temperature, less aggressive reagents). Avoid strong acids and bases if possible. | |
| Difficult Product Purification | Polarity of the product: The presence of the dimethylamino and azetidine groups can make the product highly polar and water-soluble. | Use reverse-phase column chromatography. Consider converting the product to a salt to facilitate precipitation and purification. |
| Residual base: Excess amine base (e.g., TEA, DIPEA) can be difficult to remove. | Perform an acidic wash (e.g., dilute HCl) during the workup to remove the basic impurities. Be cautious, as your product may also form a salt and partition into the aqueous layer. |
Experimental Protocols (Illustrative Examples)
The following are generalized protocols. Specific quantities and conditions must be optimized for each unique reaction.
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., Alkylation)
This protocol describes a general method for reacting N,N-dimethylazetidin-3-amine with an electrophile (e.g., an alkyl halide).
-
Preparation of the Free Amine (In-situ):
-
To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction:
-
To the mixture from step 1, add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C or room temperature.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by another appropriate method.
-
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for forming an amide bond between a carboxylic acid and N,N-dimethylazetidin-3-amine.
-
Carboxylic Acid Activation:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere, add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
In a separate flask, prepare the free amine of N,N-dimethylazetidin-3-amine as described in Protocol 1, Step 1.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Tables
Due to the lack of specific published data, the following tables are templates. Researchers should populate these with their own experimental results to aid in optimization.
Table 1: Optimization of Base for Nucleophilic Substitution
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (2.2) | DMF | 25 | 12 | Data |
| 2 | DIPEA (2.2) | DMF | 25 | 12 | Data |
| 3 | K₂CO₃ (3.0) | Acetonitrile | 60 | 12 | Data |
| 4 | User Defined | User Defined | User Defined | User Defined | Data |
Table 2: Optimization of Coupling Agent for Amide Bond Formation
| Entry | Coupling Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (3.0) | DMF | 25 | 4 | Data |
| 2 | HBTU (1.1) | DIPEA (3.0) | DMF | 25 | 4 | Data |
| 3 | EDC/HOBt (1.2/1.2) | DIPEA (3.0) | DCM | 25 | 6 | Data |
| 4 | User Defined | User Defined | User Defined | User Defined | User Defined | Data |
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yield.
General Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for amide coupling.
References
common side reactions with N,N-dimethylazetidin-3-amine dihydrochloride
Disclaimer: This document is an illustrative guide based on general principles of organic chemistry. It is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols and troubleshooting scenarios are hypothetical and have not been validated for this specific compound. Always consult peer-reviewed literature and perform a thorough risk assessment before conducting any new experiment.
Frequently Asked Questions (FAQs)
Q1: How do I handle the dihydrochloride salt form of N,N-dimethylazetidin-3-amine in a reaction that requires the free amine?
A1: N,N-dimethylazetidin-3-amine dihydrochloride is an acidic salt and will not be nucleophilic. To use it as a nucleophile (e.g., in an alkylation or acylation reaction), you must first neutralize it to generate the free amine. This is typically done in situ by adding a suitable base to the reaction mixture. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). You will need at least two equivalents of base to neutralize the dihydrochloride.
Q2: I am seeing low to no conversion in my reaction. What are the possible causes?
A2: Low or no conversion when using this compound can stem from several factors:
-
Incomplete Neutralization: Insufficient base will result in the presence of the protonated, non-nucleophilic amine salt. Ensure you are using at least two molar equivalents of a suitable base.
-
Poor Solubility: The dihydrochloride salt may have poor solubility in common organic solvents. The choice of solvent and base is crucial for both solubility and reactivity.
-
Steric Hindrance: The azetidine ring, while small, can present steric challenges depending on the electrophile.
-
Unreactive Electrophile: If you are performing an Sₙ2 reaction, ensure your electrophile has a good leaving group (e.g., I > Br > OTs > Cl).
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions are related to the reactivity of amines and the strained azetidine ring:
-
Over-alkylation/Over-acylation: The secondary amine on the azetidine ring can potentially react further with the electrophile, leading to the formation of a quaternary ammonium salt. This is especially a risk in alkylation reactions where the product amine can be more nucleophilic than the starting material.
-
Ring-Opening: Due to inherent ring strain, azetidines can undergo nucleophilic ring-opening reactions, especially in the presence of strong nucleophiles or under harsh acidic/basic conditions. This would lead to linear amine byproducts.
-
Elimination Reactions: If the electrophile is prone to elimination (e.g., a secondary or tertiary alkyl halide), this can compete with the desired substitution reaction, especially with a strong, non-nucleophilic base.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
If you are experiencing low yields in a reaction where N,N-dimethylazetidin-3-amine is intended to act as a nucleophile, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Formation of an Unknown, More Polar Byproduct (Suspected Over-alkylation)
If you observe a new, more polar spot on your TLC plate or a new peak in your LC-MS that could correspond to a quaternary ammonium salt, you may be facing an over-alkylation issue.
Signaling Pathway for Over-alkylation
Caption: Reaction pathway showing the formation of the desired product and the over-alkylation side product.
Quantitative Data on Side Reaction Control
The choice of base can influence the reaction rate and the formation of byproducts. The following table provides a hypothetical comparison for an N-alkylation reaction.
| Base (2.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Over-alkylation Byproduct (%) |
| Triethylamine | THF | 25 | 24 | 45 | 15 |
| Triethylamine | THF | 65 | 12 | 60 | 25 |
| K₂CO₃ | DMF | 25 | 24 | 75 | 5 |
| K₂CO₃ | DMF | 80 | 6 | 85 | <2 |
| DIPEA | DCM | 25 | 24 | 65 | 10 |
This data is illustrative and should not be considered factual.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for acylating N,N-dimethylazetidin-3-amine with an acyl chloride.
Reagents and Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to the flask.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add TEA (2.2 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Technical Support Center: Purification of N,N-dimethylazetidin-3-amine Dihydrochloride Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N-dimethylazetidin-3-amine dihydrochloride and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery of the Dihydrochloride Salt After Recrystallization
-
Possible Cause 1: High Solubility in the Chosen Solvent System. The dihydrochloride salt may be too soluble in the recrystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent System Modification: If using a single solvent like isopropanol, try adding a less polar co-solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate, to induce precipitation.[1] Add the co-solvent dropwise to the dissolved product until turbidity persists, then heat until clear and allow to cool slowly.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvent systems. Good candidates for recrystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Concentration Adjustment: The initial solution may be too dilute. Carefully evaporate some of the solvent before cooling to increase the concentration of the product.[1]
-
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. The product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.
-
Troubleshooting Steps:
-
Preheat the Funnel: Use a preheated filter funnel (e.g., by placing it in an oven or rinsing with hot solvent) to prevent a sudden drop in temperature.
-
Minimize Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution remains saturated.
-
Rapid Filtration: Perform the hot filtration as quickly as possible.
-
-
Issue 2: Product Tailing and Poor Separation During Silica Gel Column Chromatography
-
Possible Cause: Interaction of the Basic Amine with Acidic Silica Gel. The free amine form of the product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[2]
-
Troubleshooting Steps:
-
Use of a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica and reduce tailing.
-
Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Options include:
-
Reverse-Phase Chromatography: If the product and impurities have different hydrophobicities, reverse-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be an effective alternative.[1][4]
-
-
Issue 3: Difficulty in Removing a Specific Impurity
-
Possible Cause: Similar Physicochemical Properties. The impurity may have a similar polarity, solubility, and pKa to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction Optimization: Carefully adjust the pH of the aqueous phase during liquid-liquid extraction. Small differences in pKa between the product and an impurity can be exploited by fine-tuning the pH to selectively protonate or deprotonate one compound, thereby altering its solubility in the organic or aqueous phase.
-
Derivative Formation: If the impurity possesses a reactive functional group that the product lacks (or vice versa), it may be possible to selectively react the impurity to form a new compound with significantly different properties, making it easier to separate.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as 1-benzhydryl-N,N-dimethylazetidin-3-amine or other precursors.
-
Byproducts of the Synthesis: Depending on the synthetic route, these could be over-alkylated products or products from ring-opening of the azetidine.
-
Residual Solvents: Solvents used in the reaction or workup, such as methanol, ethanol, or acetone, may be present.[5]
-
Degradation Products: Amines can be susceptible to oxidation if exposed to air for prolonged periods.[5]
Q2: How do I convert the dihydrochloride salt to the free amine?
A2: To obtain the free amine, dissolve the dihydrochloride salt in water and add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12).[1] The free amine can then be extracted into an organic solvent like dichloromethane or diethyl ether. The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent evaporated to yield the free amine.
Q3: What is the best way to store N,N-dimethylazetidin-3-amine and its dihydrochloride salt?
A3: The free amine should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize oxidation and degradation. The dihydrochloride salt is generally more stable and can be stored at room temperature in a tightly sealed container, away from moisture.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of N,N-dimethylazetidin-3-amine?
A4: Yes, GC can be used to analyze the free amine. However, due to the basic nature of the amine, peak tailing may occur. Using a GC column with a base-deactivated stationary phase is recommended for better peak shape. The dihydrochloride salt is non-volatile and cannot be analyzed directly by GC; it must be converted to the free base first.
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Dihydrochloride Salt
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a preheated funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator. If crystallization is still slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification of the Free Amine by Column Chromatography
-
Preparation of the Free Amine: Convert the crude dihydrochloride salt to the free amine as described in Q2 of the FAQ section.
-
Column Packing: Pack a glass column with either basic alumina or silica gel. If using silica gel, equilibrate the column with the initial mobile phase containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A common system for amines is a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing the methanol concentration).[1]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Salt Formation (Optional): To convert the purified free amine back to the dihydrochloride salt, dissolve it in a suitable solvent like isopropanol and add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the product precipitates.[1] Collect the salt by filtration.
Quantitative Data
The following table provides representative data for the purification of a small molecule amine hydrochloride, illustrating the potential outcomes of each technique. Note: These values are illustrative and actual results will vary depending on the specific reaction and purity of the crude product.
| Purification Technique | Starting Purity (Crude) | Final Purity (Typical) | Recovery Rate (Typical) |
| Recrystallization | 85% | >98% | 70-90% |
| Column Chromatography (Silica + TEA) | 85% | >95% | 60-85% |
| Column Chromatography (Alumina) | 85% | >95% | 65-90% |
| Preparative HPLC | 95% (from other methods) | >99.5% | 50-80% |
Visualizations
Caption: A general workflow for the purification of N,N-dimethylazetidin-3-amine products.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
Technical Support Center: Synthesis of N,N-dimethylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for the synthesis of N,N-dimethylazetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of azetidine derivatives like this compound?
A1: The primary challenge in synthesizing azetidines is the inherent strain in the four-membered ring.[1] This ring strain makes the molecule susceptible to opening, which can lead to lower yields and the formation of byproducts.[1] Key difficulties include:
-
Ring Strain and Stability: Azetidines are more reactive and less stable than larger heterocyclic compounds, which can result in decomposition or rearrangement under certain reaction conditions.[1]
-
Competing Reactions: The formation of the four-membered azetidine ring can be less favorable than other possible reactions, such as intermolecular reactions or the formation of larger rings.[1]
-
Purification: The polarity of azetidines and their potential for decomposition on acidic stationary phases like silica gel can make purification challenging.[1]
-
Stereochemistry Control: Achieving the desired stereochemistry at various positions on the azetidine ring can be difficult.[1]
Q2: What is a common synthetic route to N,N-dimethylazetidin-3-amine, and what are the potential impurity pitfalls?
A2: While specific proprietary methods may vary, a common approach to synthesizing similar 3-substituted azetidines involves the reductive amination of an azetidin-3-one precursor. A potential synthetic pathway could involve reacting azetidin-3-one with dimethylamine in the presence of a reducing agent.
Potential impurities in such a process could arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual azetidin-3-one or dimethylamine.
-
Over-alkylation: Although less common in reductive amination compared to direct alkylation, side reactions can still occur.[2]
-
Byproducts from the Reducing Agent: The choice of reducing agent is critical. For instance, while sodium borohydride can be used, more selective agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred to minimize side reactions.[2][3]
-
Ring-Opening Products: Due to the inherent strain of the azetidine ring, acidic or harsh reaction conditions can lead to ring-opening, forming various linear amine impurities.[1]
-
Solvent and Reagent Adducts: Impurities related to the solvents and other reagents used in the synthesis and workup can also be present.
Q3: How can I minimize the formation of impurities during the reductive amination step?
A3: To control byproduct formation during reductive amination, consider the following strategies:[4]
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is often a good choice as it is less likely to reduce the starting ketone/aldehyde and is effective for imine reduction.[5]
-
pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing significant degradation of the azetidine ring.
-
Temperature Control: Run the reaction at a controlled, and often low, temperature to minimize side reactions.
-
Stepwise vs. One-Pot: In cases where dialkylation is a significant issue, a stepwise procedure involving the formation of the imine first, followed by reduction with an agent like NaBH4, can be beneficial.[5]
-
Use of Catalysts: Lewis acids or other catalysts can sometimes be used to activate the carbonyl group for imine formation, but their compatibility with the strained azetidine ring must be carefully evaluated.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Imine Formation | Optimize the pH of the reaction mixture. A weakly acidic environment is typically required. | Imine formation is a pH-dependent equilibrium. |
| Decomposition of the Azetidine Ring | Avoid strongly acidic or basic conditions and high temperatures. | The strained four-membered ring is susceptible to opening under harsh conditions.[1] |
| Ineffective Reduction | Ensure the reducing agent is fresh and added under appropriate conditions (e.g., controlled temperature). Consider alternative, more robust reducing agents. | The potency of hydride reducing agents can diminish over time. |
| Suboptimal Reaction Time | Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time. | Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by Mass Spec or NMR) | Potential Cause | Troubleshooting Step |
| Starting Material (Azetidin-3-one) | Incomplete reaction. | Increase reaction time, temperature (cautiously), or the equivalents of dimethylamine and reducing agent. |
| Ring-Opened Byproducts | Harsh reaction conditions (pH, temperature). | Buffer the reaction mixture and maintain a lower temperature. |
| Over-alkylation Products | The chosen reductive amination protocol is not selective. | Switch to a more selective reducing agent like NaBH(OAc)3 or perform a stepwise reaction.[5] |
| Unidentified Peaks | Could be from solvent, reagents, or unexpected side reactions. | Ensure high purity of all starting materials and solvents. Analyze impurities by LC-MS/MS or NMR to elucidate their structure and formation mechanism. |
Experimental Protocols
General Protocol for Reductive Amination
This is a generalized procedure and may require optimization for specific substrates and scales.
-
Imine Formation:
-
Dissolve the azetidin-3-one precursor in a suitable solvent (e.g., dichloroethane (DCE) or methanol).
-
Add dimethylamine (often as a solution in a solvent like THF or as a salt).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period, monitoring the formation of the imine by an appropriate analytical method.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the chosen reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below a certain threshold.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC, LC-MS, etc.).
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding a basic aqueous solution (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography or distillation.
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of HCl in a solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.
-
Visualizations
Troubleshooting Workflow for Impurity Management
Caption: Troubleshooting workflow for identifying and mitigating impurities.
General Reductive Amination Pathway
Caption: A simplified overview of the reductive amination process.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
stability and storage conditions for N,N-dimethylazetidin-3-amine dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of N,N-dimethylazetidin-3-amine dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] To prevent degradation from moisture and air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[3][4] The compound is hygroscopic and sensitive to air and moisture.[3] For optimal stability, store at room temperature.[5]
Q2: Is this compound hygroscopic?
A2: Yes, this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][6] This can lead to physical changes in the material and may impact its chemical stability. It is crucial to handle the compound in a controlled environment, such as a glove box, and to minimize its exposure to ambient air.
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[4][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What is the expected shelf-life of this compound?
A4: When stored under the recommended conditions (tightly sealed, dry, inert atmosphere), the compound is expected to be stable.[2][7] However, the exact shelf-life can vary depending on the specific storage conditions and the purity of the material. It is recommended to re-test the material's purity if it has been stored for an extended period or if the storage conditions have been compromised.
Q5: How should I handle this compound in the laboratory?
A5: Due to its potential toxicity and irritant properties, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored in a tightly sealed container, in a dry environment, and preferably under an inert atmosphere. Consider re-testing the purity of your current stock. |
| Inaccurate weighing due to moisture absorption. | As the compound is hygroscopic, weigh it in a controlled environment (e.g., a glove box with low humidity). If this is not possible, weigh it quickly and ensure the container is sealed immediately after use. | |
| Physical appearance has changed (e.g., clumping, discoloration) | Absorption of moisture from the air. | This is a strong indication of hygroscopicity. While the material may still be usable for some applications, its purity should be verified by analytical methods such as NMR or LC-MS before use. |
| Degradation due to exposure to light or incompatible substances. | Review handling and storage procedures to ensure the compound is not exposed to light for extended periods and is kept away from incompatible materials like strong oxidizing agents.[4][7] | |
| Poor solubility in a recommended solvent | The compound may have degraded or absorbed a significant amount of water. | Confirm the purity of the compound. If the solubility issues persist with a confirmed pure sample, consider gentle heating or sonication to aid dissolution, ensuring the solvent is appropriate for your experiment. |
Stability Data
While specific stability data for this compound is not extensively published, the following tables provide an example of what a stability study might reveal. These are representative data based on the expected behavior of similar amine hydrochloride compounds.
Table 1: Example Solid-State Stability Data under Accelerated Conditions (40°C / 75% RH)
| Time Point | Purity (%) by HPLC | Appearance |
| Initial | 99.5 | White to off-white crystalline solid |
| 1 Month | 99.2 | No significant change |
| 3 Months | 98.5 | Slight clumping observed |
| 6 Months | 97.1 | Noticeable clumping and slight discoloration |
Table 2: Example Solution Stability in Water at Room Temperature
| Time Point | Purity (%) by HPLC | pH of Solution |
| Initial | 99.5 | 4.5 |
| 24 Hours | 99.4 | 4.5 |
| 48 Hours | 99.1 | 4.6 |
| 1 Week | 98.0 | 4.8 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][9]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.
Protocol 2: Hygroscopicity Assessment
This protocol provides a general method for assessing the hygroscopicity of a substance.
-
Sample Preparation: Dry a known weight of the compound under vacuum at 40°C to a constant weight.
-
Exposure: Place the dried sample in a controlled humidity chamber at 25°C and 80% relative humidity.
-
Weight Measurement: Record the weight of the sample at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Classification: Calculate the percentage increase in weight and classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[10]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 138022-85-2|N,N-Dimethylazetidin-3-amine|BLD Pharm [bldpharm.com]
- 4. N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
troubleshooting failed reactions involving N,N-dimethylazetidin-3-amine dihydrochloride
Welcome to the technical support center for N,N-dimethylazetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-dimethylazetidin-3-amine and its dihydrochloride salt is provided below. Understanding these properties is crucial for designing and troubleshooting experiments.
| Property | N,N-dimethylazetidin-3-amine | This compound |
| Molecular Formula | C₅H₁₂N₂[1] | C₅H₁₄Cl₂N₂[2] |
| Molecular Weight | 100.16 g/mol [1] | 173.08 g/mol [2] |
| Appearance | - | White solid[3] |
| pKa (predicted) | ~9-10 (for the azetidine nitrogen) | - |
| Solubility | Miscible with water and many organic solvents | Soluble in water and alcohols; slightly soluble in non-polar solvents.[3] Specific solubility in common organic solvents is not readily available but is expected to be low. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
General Handling and Preparation
Question 1: My reaction requires the free amine, but I have the dihydrochloride salt. How do I prepare the free base?
Answer: The dihydrochloride salt is the stable, commercially available form. For most reactions, you will need to generate the free amine, N,N-dimethylazetidin-3-amine, in situ or isolate it prior to use.
In-situ Generation (Recommended for most applications):
This method is often preferred as the free amine can be volatile and may be more sensitive to degradation.
-
Procedure:
-
Suspend this compound (1.0 eq) in your anhydrous reaction solvent (e.g., DMF, DCM, THF, or acetonitrile).
-
Add a suitable non-nucleophilic base (2.0-2.2 eq) to neutralize the two hydrochloride equivalents. Common choices include:
-
Triethylamine (Et₃N)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (Note: these are solids and may require vigorous stirring).
-
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the ammonium salt of the added base (e.g., triethylammonium chloride) will occur.
-
Proceed with the addition of your other reagents.
-
Isolation of the Free Base:
If required, the free base can be isolated, but care should be taken due to its potential volatility.
-
Procedure:
-
Dissolve the dihydrochloride salt in a minimal amount of water.
-
Cool the solution in an ice bath and add a strong aqueous base (e.g., 2M NaOH) dropwise until the pH is >12.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile amine.
-
It is advisable to use the isolated free base immediately.
-
Troubleshooting Amide Coupling Reactions
Question 2: My amide coupling reaction with N,N-dimethylazetidin-3-amine is giving low to no yield. What are the likely causes and solutions?
Answer: Low yields in amide couplings involving this amine are often due to its steric hindrance and the basicity of the azetidine nitrogen. Here is a troubleshooting guide:
Detailed Troubleshooting Steps:
-
Incomplete Free Base Generation:
-
Problem: The amine is not fully deprotonated and thus not nucleophilic.
-
Solution: Ensure you are using at least 2 equivalents of base for the dihydrochloride salt. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective.
-
-
Inefficient Carboxylic Acid Activation:
-
Problem: Standard coupling reagents (like DCC or EDC alone) may not be sufficient for this sterically hindered amine.[4]
-
Solution: Switch to more potent uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or COMU.[4] These reagents are known to be more effective for challenging couplings.[4] Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can also improve yields.[4]
-
-
Steric Hindrance:
-
Problem: The N,N-dimethyl group and the azetidine ring create a sterically crowded environment around the reacting nitrogen, slowing down the reaction.[5]
-
Solution: Increase the reaction temperature (e.g., to 40-60 °C), but monitor for potential decomposition. Also, extending the reaction time (e.g., to 24 hours) may be necessary to drive the reaction to completion.[4]
-
-
Side Reactions:
-
Problem: The activated carboxylic acid may decompose or undergo side reactions before it can react with the amine.
-
Solution: Use additives like HOBt (Hydroxybenzotriazole) or OxymaPure to form a more stable activated ester, which can suppress side reactions.[4] Always use anhydrous solvents and reagents, as water can hydrolyze the activated intermediate.[4]
-
Troubleshooting Nucleophilic Substitution (N-Alkylation) Reactions
Question 3: I am attempting an N-alkylation with N,N-dimethylazetidin-3-amine and an alkyl halide, but the reaction is incomplete and gives multiple products.
Answer: N-alkylation of the azetidine nitrogen can be challenging. Here's a guide to troubleshoot common issues:
References
Technical Support Center: Byproduct Analysis in N,N-dimethylazetidin-3-amine dihydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethylazetidin-3-amine dihydrochloride. The following information is intended to help identify and mitigate the formation of common byproducts and impurities.
Troubleshooting Guides
Problem 1: Low Yield of N,N-dimethylazetidin-3-amine after Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Incomplete iminium ion formation | Ensure the reaction pH is mildly acidic (around 5-6) to facilitate imine/iminium ion formation without fully protonating the amine. Acetic acid can be used as a catalyst. |
| Inefficient reduction | Sodium triacetoxyborohydride is a mild and selective reagent for reductive aminations.[1] Ensure it is added after the iminium ion has had time to form. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials. |
| Side reaction with the reducing agent | Sodium borohydride can reduce the starting ketone if added prematurely. It is recommended to allow for complete imine formation before adding the reducing agent.[2] |
| Over-alkylation of the amine | While less common in reductive amination compared to direct alkylation, it can still occur.[3] Using a stoichiometric amount of the amine and carefully controlling reaction conditions can minimize this. |
Problem 2: Presence of Impurities after Boc-Deprotection
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotection | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or using a stronger acidic condition (e.g., HCl in a different solvent system). |
| Formation of tert-butylated byproducts | The tert-butyl cation generated during deprotection can alkylate the product or solvent. Using a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation. |
| Degradation of the azetidine ring | The strained azetidine ring can be susceptible to opening under harsh acidic conditions.[4] Use the mildest effective acidic conditions for deprotection and keep the reaction temperature low. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly water-soluble as the dihydrochloride salt | After deprotection and work-up, ensure the aqueous layer is thoroughly saturated with a salt like NaCl before extraction to decrease the solubility of the product. Lyophilization of the aqueous layer can also be an option. |
| Co-elution of impurities during chromatography | If purification by column chromatography is challenging, consider converting the free amine to its dihydrochloride salt and purifying by recrystallization. Derivatization of the amine with a suitable reagent can also alter its chromatographic behavior, facilitating separation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic route starts from the commercially available 1-Boc-azetidin-3-one. The synthesis involves two main steps:
-
Reductive Amination: 1-Boc-azetidin-3-one is reacted with dimethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-Boc-N,N-dimethylazetidin-3-amine.
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed using acidic conditions, typically with hydrochloric acid in a suitable solvent like dioxane or methanol, to yield this compound.
Q2: What are the most likely byproducts in the reductive amination step?
The most common byproducts include:
-
1-Boc-azetidin-3-ol: Formed by the reduction of the starting ketone, 1-Boc-azetidin-3-one, by the reducing agent.
-
Unreacted 1-Boc-azetidin-3-one: Due to incomplete reaction.
-
N-Boc-3-aminoazetidine: If the dimethylamine source is contaminated with or decomposes to methylamine, a secondary amine byproduct can form.
Q3: What impurities can arise from the Boc-deprotection step?
During the acidic deprotection of the Boc group, several impurities can be generated:
-
Incomplete deprotection: Residual N-Boc-N,N-dimethylazetidin-3-amine.
-
tert-Butylated amine: The tert-butyl cation formed during deprotection can react with the product to form a quaternary ammonium salt.
-
Ring-opened products: The strained azetidine ring can undergo cleavage under harsh acidic conditions, leading to various linear amine byproducts.[4]
Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile byproducts. Derivatization of the amine may be necessary to improve its chromatographic properties and reduce peak tailing.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful tool for monitoring the reaction progress and determining the purity of the final product. A reversed-phase C18 column is often used for the analysis of polar amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify major impurities if their signals do not overlap with the product's signals.
Data Presentation
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Potential Origin | Analytical Identification (m/z for MS) |
| 1-Boc-azetidin-3-ol | Reduction of starting ketone | GC-MS, LC-MS, NMR |
| N-Boc-N-methylazetidin-3-amine | Contamination with methylamine | GC-MS, LC-MS |
| N-tert-butyl-N,N-dimethylazetidin-3-aminium chloride | Side reaction during deprotection | LC-MS, NMR |
| 3-chloro-N1,N1-dimethylpropane-1,2-diamine | Ring-opening of azetidine | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N,N-dimethylazetidin-3-amine (Reductive Amination)
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Add acetic acid (1.1 eq) to the mixture and stir for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Boc-Deprotection)
-
Dissolve N-Boc-N,N-dimethylazetidin-3-amine (1.0 eq) in a minimal amount of methanol.
-
Add a solution of hydrochloric acid (4 M in 1,4-dioxane, 3.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to afford this compound.
Protocol 3: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., DCM or methanol). For the analysis of the final product, dissolve a small amount in methanol.
-
Derivatization (optional but recommended for amines): To a dry sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile. Heat the mixture to 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: General analytical workflow for byproduct analysis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with N,N-dimethylazetidin-3-amine dihydrochloride
Welcome to the technical support center for N,N-dimethylazetidin-3-amine dihydrochloride. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the regioselectivity of their reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on N,N-dimethylazetidin-3-amine?
N,N-dimethylazetidin-3-amine possesses two distinct nitrogen atoms that can participate in reactions:
-
N1 Position: A secondary amine within the four-membered azetidine ring.
-
N3 Position: An exocyclic tertiary dimethylamino group.
In its commercially available dihydrochloride salt form, both nitrogen atoms are protonated, rendering them non-nucleophilic until a base is added.[1]
Q2: Why is regioselectivity a major challenge when using this reagent?
The primary challenge arises from the presence of two potentially nucleophilic nitrogen centers.[2] After neutralization with a base, both the N1 secondary amine and the N3 tertiary amine can react with electrophiles (e.g., acylating, alkylating, or arylating agents). This can lead to a mixture of N1-substituted, N3-quaternized, and potentially di-substituted products, reducing the yield of the desired isomer and complicating purification.
Q3: How does the dihydrochloride form impact reaction setup?
The dihydrochloride salt is stable and easier to handle than the free base. However, for any reaction requiring a nucleophilic amine, at least two equivalents of a base must be added to neutralize the hydrochloride and generate the free amine. The choice and stoichiometry of the base are critical parameters for controlling regioselectivity.
Q4: Which nitrogen is inherently more reactive?
Generally, secondary amines are more nucleophilic than tertiary amines. However, the reactivity is a complex interplay of several factors:
-
Nucleophilicity: The N1 secondary amine is typically the more nucleophilic site for reactions like acylation.[3]
-
Steric Hindrance: The azetidine ring can present steric hindrance around the N1 position, potentially favoring reactions at the more accessible N3 amine under certain conditions.[4]
-
Basicity (pKa): The relative basicity of the two amines will determine which site is deprotonated first. Precise control of base stoichiometry can, in principle, allow for selective deprotonation and reaction.
-
Overalkylation: The N3 tertiary amine is susceptible to quaternization, especially with reactive alkylating agents.[5]
Troubleshooting Guides
Guide 1: Regioselective N-Acylation
Common Problem: Acylation with an acid chloride or anhydride results in a mixture of N1-acylated product and N3-acylated quaternary salt, or the reaction fails to proceed.
Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Key Strategy: Protecting Groups
The most robust method to ensure high regioselectivity is to use a protecting group. To achieve acylation at the N3 position, the more nucleophilic N1 amine must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions and can be removed under acidic conditions.[6][7]
Experimental Protocol: Regioselective N1-Boc Protection
This protocol details the protection of the N1-azetidine nitrogen, enabling subsequent reactions at the N3-dimethylamino group.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2 eq.), to the solution at 0 °C to neutralize the dihydrochloride and generate the free amine.
-
Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tert-butyl 3-(dimethylamino)azetidine-1-carboxylate by column chromatography to yield the pure N1-protected product.
Guide 2: Regioselective N-Alkylation
Common Problem: The reaction with an alkyl halide yields a complex mixture of N1-alkylated, N3-quaternized, and N1,N3-dialkylated products. Overalkylation is a common side reaction.[8]
Strategies for Controlled N-Alkylation
| Strategy | Target Site | Advantages | Disadvantages | Recommended Reducing Agent |
| Protecting Group | N1 or N3 | High regioselectivity, applicable to various alkyl halides. | Requires additional protection/deprotection steps. | N/A |
| Reductive Amination | N1 | Controlled mono-alkylation, avoids overalkylation.[8] | Limited to introducing groups via an aldehyde or ketone precursor. | Sodium triacetoxyborohydride (STAB) |
Decision Logic for N-Alkylation
Caption: Decision tree for selecting an N-alkylation method.
Experimental Protocol: N1-Alkylation via Reductive Amination
This procedure introduces an alkyl group to the N1 position using an aldehyde.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.2 eq.) in a solvent like 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (2.2 eq.) to liberate the free amine. Stir for 15 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Guide 3: Regioselective N-Arylation
Common Problem: Palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination) suffers from low yield, poor selectivity, or complete reaction failure.
Troubleshooting N-Arylation
Caption: Troubleshooting guide for Pd-catalyzed N-arylation.
Key Insight: Preventing Catalyst Inhibition
Free amines, particularly the N1 secondary amine, can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[2] Protecting the N1 amine is therefore mandatory for successful N-arylation at the N3 position (which is not possible directly) or for arylating the N1 position itself.
Experimental Protocol: N1-Arylation of N,N-Dimethylazetidin-3-amine
-
Inert Atmosphere: Assemble a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add this compound (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene) followed by a base (e.g., cesium carbonate, Cs₂CO₃, 2.5 eq.). The base is crucial for both deprotonating the amine and facilitating the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the N1-arylated product by column chromatography.
References
- 1. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 2. Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
scale-up considerations for reactions using N,N-dimethylazetidin-3-amine dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals using N,N-dimethylazetidin-3-amine dihydrochloride in their chemical syntheses. It provides essential information, troubleshooting advice, and scale-up considerations to ensure safe, efficient, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a salt form of a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1][2] Azetidine rings are valuable structural motifs in medicinal chemistry.[1][3] The dihydrochloride salt is often preferred for its stability and ease of handling compared to the free base. Key properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 124668-49-1 | [4][5][6] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [5][6] |
| Molecular Weight | 173.08 g/mol | [5][7] |
| IUPAC Name | N,N-dimethylazetidin-3-amine;dihydrochloride | [8] |
| Synonyms | 3-(Dimethylamino)azetidine HCl, N,N-dimethylazetidin-3-amine HCL | [8] |
| Form | Typically a solid | N/A |
Q2: How must I handle this compound safely, especially at a larger scale?
A2: this compound, like many amine hydrochlorides, should be handled with care. It is classified as a skin and eye irritant.[9][10] Appropriate engineering controls and personal protective equipment (PPE) are critical.
Table 2: Safety and Handling Precautions
| Precaution Category | Recommendation | Citation |
| Engineering Controls | Use only in a well-ventilated area or under a chemical fume hood. Facilities should be equipped with an eyewash station and safety shower. | [9][11] |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. | [9] |
| Skin Protection | Wear suitable protective gloves and clothing to prevent skin exposure. | [9][11] |
| Respiratory Protection | Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | [10][11] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash before reuse. | [9][12] |
Q3: Why is the dihydrochloride salt used, and how do I use it in a reaction?
A3: The dihydrochloride salt form enhances the compound's stability and makes it less volatile and easier to weigh and handle as a solid. However, for the azetidine to function as a nucleophile in a reaction, it must be converted to its free base form. This is typically done in situ (in the reaction mixture) by adding a suitable base. A common and effective method for scale-up involves the slow addition of a base like potassium carbonate (K₂CO₃) to a slurry of the dihydrochloride salt in a suitable solvent.[1] This controlled neutralization prevents potential side reactions and manages exotherms.
Q4: What are the primary challenges when scaling up reactions with this reagent?
A4: Scaling up any chemical process presents challenges that may not be apparent at the lab scale.[13][14] For reactions involving this reagent, key issues include:
-
Thermal Management: Exothermic events (like neutralization or the main reaction) are harder to control in large vessels due to a lower surface-area-to-volume ratio, which reduces heat transfer efficiency.[15][16]
-
Mixing Efficiency: Ensuring homogenous mixing of the solid dihydrochloride, the base, and other reagents in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots."[16][17]
-
Reagent Addition Strategy: The rate of addition for both the neutralizing base and any electrophiles becomes critical at scale to maintain control over the reaction rate and temperature.[1][16]
-
Workup and Purification: Isolating the product from large volumes of solvents and salt byproducts (from the neutralization step) can be complex and require process optimization.[15][17]
Troubleshooting Guide
Problem: Low or inconsistent reaction yield upon scale-up.
-
Possible Cause: Incomplete neutralization (free-basing) of the amine.
-
Solution: Ensure at least two equivalents of base are used. Consider a stronger, non-nucleophilic base if needed. The choice of base and solvent is critical; the base should be strong enough to deprotonate the amine hydrochloride but not interfere with the reaction. A slow, controlled addition of the base is recommended for large-scale operations.[1]
-
-
Possible Cause: Poor temperature control leading to side reactions or degradation.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor with an appropriate cooling jacket and ensure the cooling system can handle the heat load. A slower addition of reagents can help manage the rate of heat generation.[16]
-
-
Possible Cause: Inefficient mixing leading to localized high concentrations of reactants.
-
Solution: Optimize the stirring rate and ensure the impeller design is suitable for solid-liquid mixtures. For very large reactors, multiple impellers or baffles may be necessary to ensure homogeneity.
-
Problem: Formation of unexpected byproducts.
-
Possible Cause: The free base (N,N-dimethylazetidin-3-amine) is reacting with the solvent or starting materials before the intended electrophile is added.
-
Solution: Adopt a sequential addition strategy. A proven method is to first prepare a slurry of the dihydrochloride salt in the solvent, add the base slowly to generate the free amine, and only then begin the slow addition of the electrophile.[1] This ensures the free amine is consumed as it is formed.
-
Experimental Protocols & Workflows
Protocol: Representative Scale-Up Procedure for N-Alkylation
This protocol describes a hypothetical N-alkylation reaction, adapted from general principles for scaling up reactions with azetidine hydrochlorides.[1]
Reaction: N,N-dimethylazetidin-3-amine + R-X → [Product]
Table 3: Example Reagent Quantities: Lab vs. Scale-Up
| Reagent | Lab Scale (10g) | Scale-Up (1 kg) | Molar Eq. |
| This compound | 10.0 g | 1.00 kg | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 17.5 g | 1.75 kg | 2.2 |
| Alkyl Halide (R-X) | (Calculated) | (Calculated) | 1.05 |
| Toluene | 200 mL | 20 L | N/A |
Methodology:
-
Reactor Setup: Charge the scale-up reactor with this compound (1.00 kg) and toluene (10 L). Begin agitation to form a slurry.
-
In-Situ Free-Basing: Begin a slow, portion-wise addition of potassium carbonate (1.75 kg) to the slurry over 2-3 hours. Monitor the internal temperature and gas evolution. Maintain the temperature between 20-25°C.
-
Reaction: After the base addition is complete, slowly add a solution of the alkyl halide (1.05 eq) in toluene (10 L) to the reaction mixture over 4-6 hours. Use a metering pump for controlled addition. Maintain the reaction temperature below 30°C.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 10-15°C. Add water to dissolve the inorganic salts. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
Diagrams: Workflows and Logical Relationships
Caption: General workflow for reactions using the dihydrochloride salt.
Caption: Logical relationships between key scale-up parameters.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. PlumX [plu.mx]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (3S)-piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16218278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-dimethylazetidin-3-amine hydrochloride | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. primescholars.com [primescholars.com]
- 14. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 15. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Monitoring N,N-dimethylazetidin-3-amine Dihydrochloride Reactions by NMR Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring reactions involving N,N-dimethylazetidin-3-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring reactions with this compound by ¹H NMR?
A1: Researchers may encounter several challenges:
-
Signal Overlap: The proton signals from the azetidine ring can be in a crowded region of the spectrum, potentially overlapping with signals from other reactants, reagents, or solvents.[1]
-
Complex Splitting Patterns: The rigid, four-membered azetidine ring can lead to complex second-order coupling effects, making straightforward interpretation of multiplets challenging.[1]
-
pH Sensitivity: As a dihydrochloride salt, the compound's solubility and the chemical shifts of protons near the nitrogen atoms can be highly dependent on the pH and the specific deuterated solvent used. Amine proton signals (N-H) may be broad or exchange with residual water or acidic protons in the medium.
-
Hygroscopicity: Amine salts are often hygroscopic. The presence of water can introduce a broad peak in the spectrum and may affect the reaction chemistry.[1]
Q2: I see unexpected peaks in my spectrum that do not correspond to my starting material or expected product. What could be the cause?
A2: Unexpected peaks commonly arise from several sources:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, diethyl ether) can be difficult to remove completely and are a frequent source of impurity peaks.[1][2] Placing the sample under a high vacuum for an extended period can help.[1]
-
Water: Deuterated solvents can absorb moisture from the air. This typically appears as a broad singlet.[1][2]
-
Contaminants: Silicone grease from glassware joints or phthalates from plastic tubing are common laboratory contaminants that can appear in NMR spectra.[3]
-
Reaction Intermediates: NMR is a powerful tool for observing transient reaction intermediates that might not be detectable by other methods like TLC or LC-MS.[4] These species may appear and then disappear over the course of the reaction.
Q3: How can I accurately quantify reaction conversion when reactant and product signals overlap?
A3: Signal overlap is a common issue in quantitative NMR (qNMR). Here are several strategies to address it:
-
Select Unique, Non-Overlapping Signals: Choose well-resolved signals that are unique to the starting material and a product for integration. For N,N-dimethylazetidin-3-amine, the N-methyl signal (a singlet) is often a good candidate if it remains resolved.
-
Use a Different Deuterated Solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of compounds differently, potentially resolving the overlapping peaks.[2]
-
Employ 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help identify which signals belong to which molecule, even if they are partially overlapped in the 1D spectrum.[1]
-
Utilize Other Nuclei: If your other reactants or products contain NMR-active nuclei like ¹⁹F or ³¹P, monitoring these can provide a clear, selective window into the reaction progress.[5]
Q4: The proton signals for my azetidine ring are broad or poorly resolved. How can I improve the spectral quality?
A4: Poor resolution and broad peaks can stem from several factors:
-
Poor Magnetic Field Homogeneity (Shimming): The magnetic field needs to be homogeneous across the sample. Before starting a kinetic run, ensure the spectrometer is well-shimmed on your specific sample.[1]
-
Insoluble Material: The presence of undissolved solids will severely disrupt magnetic field homogeneity. Always ensure your sample is fully dissolved. If necessary, filter the solution into the NMR tube.[1]
-
High Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[2] Try diluting the sample.
-
Chemical or Conformational Exchange: The azetidine ring can undergo conformational exchange, and the amine protons can undergo chemical exchange. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these signals by moving out of the intermediate exchange regime.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during NMR reaction monitoring.
Issue: Broad and/or Distorted Peaks in the Spectrum
A common problem that compromises data quality and quantification is the appearance of broad or distorted spectral lines.
References
Validation & Comparative
A Head-to-Head Comparison of N,N-dimethylazetidin-3-amine dihydrochloride and Piperidine Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing the physicochemical and pharmacological profiles of therapeutic candidates. Among these, the four-membered azetidine ring and the six-membered piperidine ring are frequently employed to optimize drug-like properties. This guide provides an objective, data-driven comparison of N,N-dimethylazetidin-3-amine dihydrochloride and analogous piperidine-containing compounds, offering insights into their respective advantages and liabilities in drug development programs.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between azetidine and piperidine scaffolds lie in their distinct ring sizes, which dictate their conformational flexibility, ring strain, and ultimately, their impact on key drug-like properties. Azetidine, with its significant ring strain (approximately 25 kcal/mol), presents a more rigid and compact structure compared to the relatively strain-free and flexible chair conformation of piperidine.[1] These structural nuances translate into measurable differences in basicity (pKa), lipophilicity (logP), and metabolic stability.
Incorporating an azetidine moiety, such as in N,N-dimethylazetidin-3-amine, can lead to improved aqueous solubility and reduced lipophilicity compared to piperidine analogs.[2] The constrained nature of the azetidine ring can also offer advantages in terms of metabolic stability by shielding adjacent positions from enzymatic degradation.[2][3] Conversely, the piperidine ring is a well-established and highly privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to often enhance pharmacokinetic properties.[4][5][6]
| Property | N,N-dimethylazetidin-3-amine moiety | Piperidine Analog moiety | Key Considerations in Drug Design |
| Molecular Weight | Lower | Higher | Lower molecular weight can contribute to improved ligand efficiency and better oral bioavailability. |
| pKa | Generally lower basicity | Generally higher basicity | The pKa influences the ionization state at physiological pH, which in turn affects cell permeability, target engagement, and potential off-target effects.[4] |
| Calculated logP | Typically lower | Typically higher | Lower logP often correlates with improved aqueous solubility and reduced non-specific binding, while higher logP can enhance membrane permeability.[4] |
| Metabolic Stability | Often enhanced due to ring strain and substitution patterns | Can be susceptible to N-dealkylation and ring oxidation | Improved metabolic stability can lead to a longer half-life and a more favorable dosing regimen.[3][7] |
| Aqueous Solubility | Generally higher | Generally lower | Higher solubility is advantageous for formulation and can improve absorption.[2] |
Pharmacological Activities: A Case Study on Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
To illustrate the pharmacological implications of choosing between an azetidine and a piperidine core, we present a comparative analysis of analogs designed as inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging neurotransmitters like dopamine into synaptic vesicles.
In a study exploring the structure-activity relationship of VMAT2 inhibitors, a series of azetidine analogs were synthesized and compared to their piperidine and pyrrolidine counterparts.[8][9] The data below highlights the inhibitory potency (Ki) of representative compounds against [³H]dopamine uptake.
| Compound | Heterocyclic Core | Substitution | VMAT2 Ki (nM)[8] |
| Norlobelane (Piperidine Analog) | Piperidine | cis-2,6-diphenethyl | 43 |
| Azetidine Analog 1 | Azetidine | trans-1,4-diphenethyl | 31 |
| Azetidine Analog 2 | Azetidine | cis-1,4-diphenethyl | 66 |
The results demonstrate that azetidine-containing compounds can achieve potent VMAT2 inhibition, with potencies comparable to or even exceeding that of the piperidine analog. This underscores the viability of the azetidine scaffold as a bioisosteric replacement for the piperidine ring in this chemical space.
Experimental Protocols
Radioligand Competition Binding Assay for VMAT2
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.
Materials:
-
Radioligand: [³H]dihydrotetrabenazine
-
Test Compounds: N,N-dimethylazetidin-3-amine analogs, piperidine analogs
-
Source of VMAT2: Isolated synaptic vesicles from rat striatum
-
Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethyleneimine.
-
Scintillation Cocktail and Liquid Scintillation Counter
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striata via differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine the synaptic vesicle preparation, [³H]dihydrotetrabenazine at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known VMAT2 inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test Compounds: N,N-dimethylazetidin-3-amine analogs, piperidine analogs
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer: (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of HLM and phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C.
-
Reaction Initiation: Add the test compound to the pre-warmed HLM mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizing the Biological Context and Experimental Workflow
Caption: VMAT2 inhibition by azetidine and piperidine analogs.
Caption: Comparative analysis workflow for drug candidates.
Conclusion
The choice between an N,N-dimethylazetidin-3-amine moiety and a piperidine analog in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. While piperidine is a well-trodden path with a high success rate in approved drugs, the azetidine scaffold offers a compelling alternative with the potential for improved physicochemical properties such as solubility and metabolic stability. The case study on VMAT2 inhibitors demonstrates that azetidine-containing compounds can exhibit potent biological activity, making them a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of next-generation therapeutics. A thorough evaluation of both scaffolds, guided by the experimental protocols outlined in this guide, is essential for making data-driven decisions in the drug discovery process.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetidine vs. Pyrrolidine: A Comparative Guide to Reactivity in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of saturated heterocyclic building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Azetidine and pyrrolidine, four- and five-membered saturated nitrogen heterocycles respectively, are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in drug development, supported by experimental data and detailed methodologies.
The fundamental difference between azetidine and pyrrolidine lies in their inherent ring strain. Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, whereas pyrrolidine is comparatively strain-free with a ring strain of about 5.4 kcal/mol.[1] This substantial difference in ring strain is the primary driver of their distinct reactivity profiles, making azetidine a more reactive yet conformationally constrained building block compared to the more stable and flexible pyrrolidine.
Physicochemical Properties: A Tale of Two Rings
The difference in ring size and strain directly impacts key physicochemical properties relevant to drug design.
| Property | Azetidine | Pyrrolidine | Key Considerations |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | Higher strain in azetidine leads to increased reactivity and potential for ring-opening reactions. |
| pKa | ~11.29 | ~11.27 | The basicity of the nitrogen is very similar, though substitution can significantly alter this. |
| Conformation | Puckered, more rigid | Envelope/Twist, more flexible | Azetidine's rigidity can be advantageous for locking in a specific bioactive conformation, potentially reducing the entropic penalty of binding to a target. Pyrrolidine's flexibility allows it to adopt various conformations to fit a binding pocket. |
| Bond Angles (C-N-C) | ~90° | ~108° | The compressed bond angles in azetidine contribute to its strain and influence the directionality of substituents. |
Reactivity Comparison: A Quantitative Look
The higher ring strain of azetidine makes it more susceptible to nucleophilic attack and ring-opening reactions. While specific kinetic data for direct comparison in simple reactions like N-alkylation is sparse in the literature, theoretical studies and observed reaction outcomes provide a clear picture of their relative reactivity.
A computational study on the ring enlargement of 2-chloromethyl substituted azetidine and pyrrolidine derivatives highlights the mechanistic differences driven by ring strain. In a polar solvent like DMSO, the azetidine derivative rearranges through a highly strained bicyclic azetidinium intermediate, a pathway not observed for the corresponding pyrrolidine.[2] This indicates a lower activation energy for reactions involving the release of ring strain in azetidines.
Nucleophilic Substitution and Ring Opening
Azetidines and their derivatives are known to undergo ring-opening reactions with various nucleophiles, a reaction pathway that is not as readily accessible for the more stable pyrrolidine ring under similar conditions. This reactivity can be exploited in synthetic chemistry but can also be a liability in terms of metabolic stability. For instance, certain azetidine-containing compounds have been shown to be susceptible to metabolic ring-opening.
N-Functionalization
Both azetidine and pyrrolidine readily undergo N-functionalization reactions such as alkylation, acylation, and arylation. Due to their similar basicities, the intrinsic nucleophilicity of the nitrogen atom is comparable. However, the steric environment and the electronic effects of the ring can influence reaction rates.
Application in Medicinal Chemistry: A Case Study in Peptide and Kinase Inhibitor Design
The choice between an azetidine and a pyrrolidine scaffold can have profound effects on the biological activity and properties of a molecule. A notable example is the use of azetidine-2-carboxylic acid as a proline (a pyrrolidine derivative) isostere in peptides.
The more constrained nature of the azetidine ring can enforce different secondary structures in peptides compared to the more flexible proline. This can be strategically employed to modulate the conformation of a peptide and thereby its interaction with a biological target.
In the realm of small-molecule drug discovery, azetidines are often used as bioisosteres for pyrrolidines to improve properties such as metabolic stability or to explore new intellectual property. For example, in the development of kinase inhibitors, replacing a pyrrolidine with an azetidine can alter the vector of substituents, leading to different interactions with the kinase hinge region or solvent-exposed areas.
Below is a logical workflow illustrating the decision-making process when considering azetidine as a bioisosteric replacement for pyrrolidine in a hypothetical kinase inhibitor development program.
Caption: A logical workflow for considering azetidine as a bioisosteric replacement for pyrrolidine in a drug discovery program.
Experimental Protocols
General Procedure for N-Alkylation of Azetidine and Pyrrolidine
This protocol provides a general method for the N-alkylation of azetidine and pyrrolidine, which can be used for a comparative study of their reactivity.
Materials:
-
Azetidine or Pyrrolidine (1.0 eq)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of azetidine or pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.
Note: Reaction times and temperatures may need to be optimized for different alkyl halides and for achieving complete conversion. For a direct kinetic comparison, the reaction should be carried out under pseudo-first-order conditions with a large excess of one reactant, and the disappearance of the limiting reactant should be monitored over time using a suitable analytical technique (e.g., NMR or GC).
General Protocol for Ring-Opening of a Substituted Azetidine
This protocol describes a typical ring-opening reaction of an activated azetidine, a reaction that is characteristic of this strained ring system.
Materials:
-
N-activated azetidine (e.g., N-tosyl-2-iodomethylazetidine) (1.0 eq)
-
Nucleophile (e.g., sodium azide) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-activated azetidine (1.0 eq) in dimethylformamide.
-
Add the nucleophile (1.5 eq) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ring-opened product.
Note: The reactivity of the azetidine and the nucleophilicity of the attacking species will dictate the required reaction conditions.
Conclusion
References
A Comparative Guide to Alternative Reagents for Introducing a Dimethylaminoazetidine Moiety
For Researchers, Scientists, and Drug Development Professionals
The 3-(dimethylamino)azetidine scaffold is a valuable building block in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and target-binding affinity. The efficient and scalable introduction of this moiety is therefore of significant interest. This guide provides an objective comparison of the primary synthetic strategies and reagents for installing a dimethylamino group onto an azetidine ring, supported by experimental data and detailed protocols.
Core Synthetic Strategies
Two principal retrosynthetic pathways dominate the synthesis of 3-(dimethylamino)azetidine: Reductive Amination of an azetidin-3-one precursor and Nucleophilic Substitution on a 3-functionalized azetidine. Both routes typically commence from N-protected azetidine precursors to ensure regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions.
A general overview of these synthetic approaches is presented below:
Caption: General synthetic pathways to 3-(dimethylamino)azetidine.
Comparison of Key Synthetic Steps
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule. The following tables provide a comparative overview of the reagents and typical performance for each key transformation.
Synthesis of N-Boc-azetidin-3-one
The common precursor for the reductive amination pathway is N-Boc-azetidin-3-one, which is typically prepared by the oxidation of commercially available N-Boc-azetidin-3-ol.
| Oxidizing Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | 1 - 3 | 85 - 95 | [1] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 2 - 4 | 80 - 90 | [1] |
| TEMPO/NaOCl | Dichloromethane/Water | 0 - Room Temp. | 1 - 2 | ~90 | [1] |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | 85 - 95 | [2] |
Pathway 1: Reductive Amination
This one-pot reaction involves the in-situ formation of an enamine or iminium ion from N-Boc-azetidin-3-one and dimethylamine, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is a preferred reagent due to its mildness and selectivity for the iminium ion over the ketone.
| Reducing Agent | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Triacetoxyborohydride (STAB) | Dimethylamine (solution in THF or EtOH) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room Temp. | 1 - 24 | 75 - 90 (estimated) |
| Sodium Cyanoborohydride (NaBH3CN) | Dimethylamine hydrochloride | Methanol | Room Temp. | 12 - 24 | 70 - 85 (estimated) |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Dimethylamine | Methanol or Ethanol | Room Temp. | 12 - 48 | Yields can vary |
Pathway 2: Nucleophilic Substitution
This two-step approach involves the activation of the hydroxyl group of N-Boc-azetidin-3-ol to a good leaving group (e.g., mesylate, tosylate, or halide), followed by substitution with dimethylamine.
Step 2a: Activation of N-Boc-azetidin-3-ol
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanesulfonyl chloride (MsCl) | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 2 | >95 |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 2 - 12 | 90 - 98 |
| N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh3) | - | Tetrahydrofuran (THF) | 0 to Room Temp. | 2 - 4 | 70 - 85 (for bromide) |
Step 2b: Substitution with Dimethylamine
| Substrate | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Boc-3-mesyloxyazetidine | Dimethylamine (solution in THF or EtOH) | Acetonitrile or DMF | 80 - 100 | 12 - 24 | 70 - 85 (estimated) |
| N-Boc-3-bromoazetidine | Dimethylamine (solution in THF or EtOH) | Acetonitrile or DMF | 80 - 100 | 12 - 24 | 75 - 90 (estimated) |
Final Step: N-Boc Deprotection
Both synthetic routes converge on N-Boc-3-(dimethylamino)azetidine, which is deprotected under acidic conditions to yield the final product, often isolated as a salt.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 3 | >95 |
| Hydrochloric acid (HCl) | 1,4-Dioxane or Diethyl ether | Room Temp. | 1 - 4 | >95 |
Experimental Protocols
Workflow for Reductive Amination
Caption: Experimental workflow for reductive amination.
Protocol 1: Reductive Amination of N-Boc-azetidin-3-one
-
To a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add a solution of dimethylamine (1.5-2.0 eq., e.g., 2 M in THF) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1 to 24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-(dimethylamino)azetidine.
Workflow for Nucleophilic Substitution
References
Spectroscopic Characterization of N,N-dimethylazetidin-3-amine dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N,N-dimethylazetidin-3-amine dihydrochloride and two structurally related alternatives: N,N-diethylazetidin-3-amine dihydrochloride and 3-(dimethylamino)pyrrolidine dihydrochloride. The objective is to offer a comprehensive resource for the characterization of these small molecule amine salts, which are of interest in medicinal chemistry and drug development. This document summarizes key spectroscopic data and provides detailed experimental protocols for acquiring such data.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(N(CH₃)₂) | ~3.5-3.8 | m |
| -CH₂- (azetidine ring) | ~3.9-4.2 | m | |
| -N(CH₃)₂ | ~2.8-3.0 | s | |
| -NH₂⁺- (azetidine ring) | Broad | s | |
| N,N-diethylazetidin-3-amine dihydrochloride | -CH(N(CH₂CH₃)₂) | ~3.6-3.9 | m |
| -CH₂- (azetidine ring) | ~4.0-4.3 | m | |
| -N(CH₂CH₃)₂ | ~3.0-3.3 | q | |
| -N(CH₂CH₃)₂ | ~1.2-1.4 | t | |
| -NH₂⁺- (azetidine ring) | Broad | s | |
| 3-(dimethylamino)pyrrolidine dihydrochloride | -CH(N(CH₃)₂) | ~3.4-3.7 | m |
| -CH₂- (pyrrolidine ring, adjacent to N) | ~3.2-3.5 | m | |
| -CH₂- (pyrrolidine ring) | ~2.0-2.3 | m | |
| -N(CH₃)₂ | ~2.7-2.9 | s | |
| -NH₂⁺- (pyrrolidine ring) | Broad | s |
Note: Chemical shifts for the dihydrochloride salts are expected to be downfield compared to the free bases due to the electron-withdrawing effect of the protonated nitrogens. Data for N,N-dimethylazetidin-3-amine hydrochloride was used as a reference point[1].
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | -CH(N(CH₃)₂) | ~60-65 |
| -CH₂- (azetidine ring) | ~50-55 | |
| -N(CH₃)₂ | ~40-45 | |
| N,N-diethylazetidin-3-amine dihydrochloride | -CH(N(CH₂CH₃)₂) | ~58-63 |
| -CH₂- (azetidine ring) | ~48-53 | |
| -N(CH₂CH₃)₂ | ~45-50 | |
| -N(CH₂CH₃)₂ | ~10-15 | |
| 3-(dimethylamino)pyrrolidine dihydrochloride | -CH(N(CH₃)₂) | ~65-70 |
| -CH₂- (pyrrolidine ring, adjacent to N) | ~50-55 | |
| -CH₂- (pyrrolidine ring) | ~25-30 | |
| -N(CH₃)₂ | ~40-45 |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for aliphatic amines and their salts.
Table 3: Mass Spectrometry Data (Predicted)
| Compound | Adduct | Predicted m/z |
| N,N-dimethylazetidin-3-amine | [M+H]⁺ | 101.1073 |
| [M+Na]⁺ | 123.0893 | |
| N,N-diethylazetidin-3-amine | [M+H]⁺ | 129.1386 |
| [M+Na]⁺ | 151.1206 | |
| 3-(dimethylamino)pyrrolidine | [M+H]⁺ | 115.1230 |
| [M+Na]⁺ | 137.1049 |
Note: The mass spectrometry data corresponds to the free base form of the compounds, as the hydrochloride salts would dissociate in the mass spectrometer. The predicted m/z values for various adducts are provided[2][3].
Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| All Compounds | N-H stretch (secondary amine salt) | 2700-2250 (broad) |
| C-H stretch (aliphatic) | 2980-2850 | |
| N-H bend (secondary amine salt) | 1600-1500 | |
| C-N stretch | 1250-1020 |
Note: The IR data is based on characteristic absorption frequencies for secondary amine hydrochlorides. The broad N-H stretching band is a key feature of these salts.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the amine dihydrochloride salt.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the amine dihydrochloride salt (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of a volatile acid (e.g., formic acid) may be added to the solvent to promote ionization.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire data in positive ion mode.
-
Set the mass range to scan for the expected molecular ion and potential fragments.
-
Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates to achieve optimal signal intensity.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid amine dihydrochloride salt directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The spectrum is usually displayed in terms of transmittance or absorbance.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for the spectroscopic characterization of small molecules.
References
Validating the Structure of N,N-dimethylazetidin-3-amine Dihydrochloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for confirming the structure of N,N-dimethylazetidin-3-amine dihydrochloride and its derivatives, offering insights into experimental data and protocols.
The azetidine scaffold is a valuable component in medicinal chemistry, and its derivatives are explored for various therapeutic applications, including as triple reuptake inhibitors. Accurate structural elucidation is the foundation of any drug discovery program, ensuring that biological activity is correctly attributed to the synthesized molecule. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the structural validation of this compound derivatives.
Data Presentation: A Comparative Analysis of Spectroscopic Data
Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data
| Technique | N,N-dimethylazetidin-3-amine Derivative (Expected) | Alternative: N-Benzoyl-3-aminoazetidine Derivative (for comparison) | Key Insights for Structure Validation |
| ¹H NMR | Azetidine Ring Protons: Multiplets around 3.5-4.5 ppm.N(CH₃)₂ Protons: Singlet around 2.2-2.8 ppm.CH-N Proton: Multiplet around 3.0-3.5 ppm. | Azetidine Ring Protons: Multiplets in a similar region (3.8-4.6 ppm).NH Proton: Broad singlet, chemical shift can vary.CH-N Proton: Multiplet around 4.0-4.5 ppm. | The number of signals, their splitting patterns, and integration values confirm the presence and connectivity of the core azetidine ring and its substituents. The distinct singlet for the two methyl groups is a key identifier for the N,N-dimethyl derivative. |
| ¹³C NMR | Azetidine C₂/C₄: Peaks around 50-60 ppm.Azetidine C₃: Peak around 60-70 ppm.N(CH₃)₂: Peak around 40-45 ppm. | Azetidine C₂/C₄: Peaks in a similar region (50-60 ppm).Azetidine C₃: Peak around 45-55 ppm.Benzoyl Carbonyl: Peak around 165-175 ppm. | Confirms the carbon framework of the molecule. The chemical shift of the azetidine carbons provides information about the substitution pattern. |
Table 2: Mass Spectrometry and X-ray Crystallography Data
| Technique | N,N-dimethylazetidin-3-amine Derivative (Expected) | Alternative Analytical Approach | Key Insights for Structure Validation |
| Mass Spec. | Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the molecular weight of the free base.Fragmentation: Characteristic loss of the dimethylamino group or cleavage of the azetidine ring. | High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurement to confirm the elemental composition.[1] | Confirms the molecular weight and provides evidence of the compound's fragmentation pattern, which can be pieced together to support the proposed structure. |
| X-ray Cryst. | Provides the absolute 3D structure, including bond lengths, bond angles, and stereochemistry. | Computational Modeling: Can be used to predict the 3D structure and compare it with spectroscopic data. | Offers unambiguous proof of the molecular structure. However, it is contingent on the ability to grow suitable single crystals. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a salt-compatible standard, for accurate chemical shift calibration.
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.
-
Record the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Data Processing and Analysis: Process the raw data using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.[2]
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a suitable solvent that is compatible with the ESI source, such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular weight.
-
To obtain fragmentation data for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed masses with the calculated theoretical masses to confirm the elemental composition.
X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. This provides a definitive three-dimensional representation of the molecule.
Mandatory Visualization
The following diagrams illustrate the general workflow for validating the structure of a synthesized this compound derivative and a conceptual signaling pathway where such a molecule might be investigated.
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine-Containing Fragments in FBDD: A Comparative Analysis
Azetidine scaffolds are increasingly utilized in fragment-based drug discovery (FBDD) to impart favorable three-dimensional (3D) characteristics to molecules. Their inherent rigidity and unique structural properties offer distinct advantages over more traditional saturated heterocycles like pyrrolidines and piperidines, potentially leading to improved physicochemical properties and binding efficiencies.
Fragment-based drug discovery has proven to be a potent strategy for the identification of novel lead compounds. This approach relies on the screening of small, low-complexity molecules, or "fragments," to identify binders to a biological target. These initial hits, though often displaying weak affinity, serve as high-quality starting points for optimization into potent and selective drug candidates. The incorporation of 3D structural motifs is a key aspect of modern fragment library design, as it allows for the exploration of chemical space that is not readily accessible to flat, aromatic systems.[1]
Azetidines, as saturated four-membered nitrogen-containing heterocycles, are of particular interest in this context. Their strained ring system provides a rigid scaffold that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[2] This rigidity also provides well-defined vectors for chemical elaboration, allowing for systematic exploration of the binding site.[1] Furthermore, the presence of the nitrogen atom can serve as a hydrogen bond acceptor or a point for further chemical modification.[3]
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic scaffold is a critical decision in drug design as it significantly influences the physicochemical properties of a compound. Azetidines, pyrrolidines, and piperidines, while all saturated heterocyles, exhibit distinct properties due to their differing ring sizes and conformations.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations |
| pKa | ~11.29[4] | ~11.27 | ~11.22[4] | The subtle differences in basicity can influence interactions with the target and affect properties like cell permeability. |
| Lipophilicity (logP) | Generally lower | Moderate | Generally higher | Lower lipophilicity, as often seen with azetidines, can lead to improved solubility and reduced off-target toxicity.[4] |
| Molecular Shape | Planar puckering, rigid | Envelope/twist conformations, flexible | Stable chair conformation, less flexible than pyrrolidine | The rigid, 3D nature of azetidines can lead to more specific and favorable interactions with a protein target compared to more flexible or planar systems.[1] |
| Solubility | Generally good | Variable | Variable | The incorporation of polar motifs like azetidine can improve aqueous solubility.[5] |
| Metabolic Stability | Can be more stable | Susceptible to oxidation | Susceptible to oxidation | The strained ring of azetidine can influence its metabolic profile, in some cases leading to increased stability.[5] |
Performance in Fragment-Based Screening
For example, in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer, (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar inhibitory potencies.[6][7] Isothermal titration calorimetry (ITC) confirmed high-affinity binding to STAT3, with dissociation constants (Kd) in the nanomolar range for optimized compounds.[6][7]
Here is a summary of representative data for an azetidine-based fragment hit and its subsequent optimization:
| Compound | Method | Target | Result | Ligand Efficiency (LE) |
| Initial Azetidine Fragment | Biophysical Screen (e.g., DSF, SPR) | Protein Target | Kd: ~100 µM - 1 mM | > 0.3 |
| Optimized Azetidine Analog | ITC | STAT3 | Kd: 880 nM[6][7] | N/A (Lead Compound) |
| Optimized Azetidine Analog | Cell-free Kinase Assay | MEK1 | IC50: 4.2 nM[8] | N/A (Lead Compound) |
Note: Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a fragment, calculated as the binding energy per heavy atom. A higher LE is generally desirable for a fragment hit.
Experimental Protocols
The identification and validation of fragment hits are reliant on sensitive biophysical techniques capable of detecting weak binding events. A typical workflow involves a primary screen followed by orthogonal validation methods.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or thermal shift assay, is a high-throughput method used to screen for fragment binding by measuring changes in the thermal stability of a target protein.
Materials:
-
Target protein (0.1-0.2 mg/mL)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Fragment library in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Method:
-
To each well of the PCR plate, add the target protein solution and the fluorescent dye.
-
Add the fragment solution to the desired final concentration (typically 100 µM to 1 mM). Include DMSO-only wells as a negative control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and perform a melt curve experiment, ramping the temperature from 25 °C to 95 °C.
-
Monitor the fluorescence of the dye. The melting temperature (Tm) is the point at which the protein unfolds, causing the dye to bind and fluoresce.
-
A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding affinity (KD) and kinetics.
Materials:
-
SPR instrument and sensor chips
-
Target protein
-
Hit fragment solutions in running buffer
-
Immobilization reagents
-
Running buffer (e.g., PBS with 0.05% Tween 20)
Method:
-
Immobilize the target protein onto the sensor chip surface.
-
Prepare a dilution series of the hit fragment in running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary.
-
Subtract the reference channel signal from the active channel signal.
-
Analyze the binding data to determine the binding affinity (KD) and kinetics (ka, kd).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
ITC instrument
-
Target protein in dialysis buffer
-
Hit fragment in the same dialysis buffer
Method:
-
Load the target protein into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Visualizing the FBDD Workflow and Concepts
Caption: A typical workflow for a fragment-based drug discovery campaign.
Caption: Defined vectors for chemical elaboration on an azetidine scaffold.
Conclusion
Azetidine-containing fragments represent a valuable asset in the field of fragment-based drug discovery. Their inherent rigidity, 3D nature, and favorable physicochemical properties make them attractive scaffolds for probing protein binding sites. While direct quantitative comparisons with other saturated heterocycles on a large scale are still emerging, the successful application of azetidine fragments in numerous drug discovery campaigns highlights their potential. The use of robust biophysical screening cascades is essential for the identification and validation of these and other fragment hits, ultimately paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
bioisosteric replacement of piperidine with azetidine using N,N-dimethylazetidin-3-amine dihydrochloride
A Comparative Guide to the Bioisosteric Replacement of Piperidine with N,N-dimethylazetidin-3-amine
In medicinal chemistry, the strategic modification of lead compounds is essential for optimizing drug-like properties. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a cornerstone of this process. The piperidine ring is a highly privileged scaffold in pharmaceuticals, valued for its role in modulating solubility and providing a basic nitrogen center for target interaction.[1] However, it can also introduce challenges related to metabolic instability and high lipophilicity.
This guide provides a comparative analysis of replacing the common piperidine moiety with a 3-(dimethylamino)azetidine group, introduced using the building block N,N-dimethylazetidin-3-amine dihydrochloride.[2][3] Azetidines are four-membered saturated N-heterocycles that have gained traction as valuable piperidine bioisosteres.[4] They offer a more three-dimensional structure, reduced lipophilicity, and potentially improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[5][6] This guide presents quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in drug discovery and development.
Data Presentation: A Comparative Analysis
The replacement of a piperidine ring with a 3-(dimethylamino)azetidine moiety induces significant changes in key physicochemical and pharmacokinetic properties. The smaller, more polar azetidine ring generally leads to a decrease in lipophilicity (LogP) and basicity (pKa), which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Property Comparison
This table outlines the typical changes in physicochemical properties when a terminal piperidine ring is replaced with a 3-(dimethylamino)azetidine group on a hypothetical parent molecule.
| Property | Piperidine Analog | Azetidine Analog | Rationale for Change |
| Molecular Weight ( g/mol ) | X + 84.16 | X + 100.16 | Azetidine analog has a higher molecular weight due to the additional dimethylamino group. |
| Calculated LogP (cLogP) | 2.5 | 1.8 | The azetidine ring is less lipophilic than piperidine, and the added polar amino group further reduces the cLogP.[6] |
| Basicity (pKa) | ~11.2 (Piperidine N) | ~9.5 (Azetidine N), ~9.8 (Dimethylamino N) | Ring strain and substitution effects in the azetidine ring lower the pKa of the ring nitrogen compared to piperidine.[7] |
| Polar Surface Area (PSA) | 12.5 Ų | 15.7 Ų | The additional tertiary amine in the azetidine analog increases the polar surface area. |
| Aqueous Solubility | Moderate | Improved | The decrease in LogP and increase in polar surface area typically lead to enhanced aqueous solubility.[5] |
Table 2: In Vitro ADME & Pharmacokinetic Profile Comparison
This table compares the expected in vitro ADME and pharmacokinetic outcomes of the bioisosteric swap.
| Parameter | Piperidine Analog | Azetidine Analog | Implication for Drug Development |
| Human Liver Microsomal Stability (% remaining after 30 min) | 45% | 75% | Azetidines can be more resistant to CYP-mediated metabolism compared to piperidines, potentially leading to a longer half-life.[8] |
| hERG Inhibition (IC₅₀) | 5 µM | > 30 µM | Reduced lipophilicity and altered basicity can decrease the risk of off-target activity, such as hERG channel inhibition.[8] |
| Cell Permeability (Papp, A→B) | High | Moderate to High | While lower lipophilicity might slightly reduce passive diffusion, permeability often remains sufficient for oral absorption. |
| P-gp Efflux Ratio | 2.8 | 1.5 | Reduced lipophilicity can decrease susceptibility to efflux by transporters like P-glycoprotein (P-gp).[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating the performance of new chemical entities. Below are standard methodologies for determining the key parameters cited in the tables.
Protocol 1: Synthesis of a 3-(Dimethylamino)azetidine Analog
This protocol describes a typical reductive amination procedure to install the N,N-dimethylazetidin-3-amine moiety onto a parent molecule containing an aldehyde.
Objective: To synthesize the target compound by coupling the parent aldehyde with N,N-dimethylazetidin-3-amine.
Materials:
-
Parent Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Parent Aldehyde in the chosen solvent (DCM or DCE).
-
Add this compound and triethylamine. Stir the mixture at room temperature for 30 minutes to liberate the free base.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, typically with a DCM/MeOH or DCM/MeOH/NH₄OH gradient) to yield the final product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[9]
Protocol 2: Determination of Lipophilicity (LogD₇.₄)
The shake-flask method is the gold standard for experimentally determining lipophilicity.[10][11]
Objective: To measure the octanol-water distribution coefficient at pH 7.4.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with phosphate-buffered saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of 1-octanol and PBS (pH 7.4). The final DMSO concentration should be <1%.
-
Vigorously shake the mixture for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning.
-
Let the vial stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Carefully take an aliquot from both the 1-octanol and the PBS layers.
-
Determine the concentration of the compound in each aliquot using a calibrated HPLC-UV or LC-MS/MS method.
-
Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ).
Visualizations
Diagrams are provided to illustrate key workflows and conceptual relationships in the bioisosteric replacement process.
Caption: Workflow for Bioisosteric Replacement and Evaluation.
Caption: Impact of Piperidine-to-Azetidine Replacement.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of N,N-dimethylazetidin-3-amine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold in drug discovery is a critical decision that significantly influences the metabolic stability and overall pharmacokinetic profile of a drug candidate. Small, saturated nitrogen-containing heterocycles are frequently employed to enhance physicochemical properties. This guide provides a comparative analysis of the metabolic stability of derivatives of N,N-dimethylazetidin-3-amine dihydrochloride against its close structural analogs, N,N-dimethylpyrrolidin-3-amine and N,N-dimethylpiperidin-3-amine. This comparison is supported by experimental data from studies on related compounds and established principles of drug metabolism.
Introduction to Metabolic Stability and the Role of Cyclic Amines
Metabolic stability is a crucial parameter in drug development, determining a compound's half-life and bioavailability.[1] The liver is the primary site of drug metabolism, where enzymes like cytochrome P450 (CYPs) modify drug molecules, facilitating their excretion.[2] The chemical structure of a drug candidate dictates its susceptibility to these metabolic processes.
Saturated cyclic amines like azetidine, pyrrolidine, and piperidine are popular scaffolds in medicinal chemistry. They offer a three-dimensional structure and a basic nitrogen atom that can be pivotal for target engagement and for optimizing properties like solubility. However, these rings are also susceptible to metabolic modifications, primarily oxidation by CYP enzymes. Common metabolic pathways for cyclic amines include N-dealkylation and oxidation at the carbon atoms adjacent to the nitrogen.
The azetidine ring, a four-membered heterocycle, has gained increasing attention in drug discovery. Its constrained nature can offer advantages in terms of pre-organizing substituents for optimal target binding and potentially enhancing metabolic stability compared to larger, more flexible rings.[3][4] However, the inherent ring strain in azetidines can also lead to unique metabolic pathways, such as ring cleavage.[5]
Comparative Metabolic Stability Analysis
While direct, side-by-side quantitative metabolic stability data for N,N-dimethylazetidin-3-amine, N,N-dimethylpyrrolidin-3-amine, and N,N-dimethylpiperidin-3-amine derivatives is not extensively available in the public domain, we can infer their relative stabilities based on published studies on analogous structures and general metabolic principles.
Key Comparative Points:
-
Ring Size and Conformation: The smaller, more rigid azetidine ring can be less susceptible to certain metabolic attacks compared to the more flexible pyrrolidine and piperidine rings. The chair conformation of piperidine and the envelope/twist conformations of pyrrolidine can present multiple sites for enzymatic oxidation.[2]
-
N-Dealkylation: The N,N-dimethylamino group present in all three scaffolds is a known site for N-dealkylation, a common metabolic pathway catalyzed by enzymes like CYP3A4. This process would lead to the formation of the corresponding N-methyl and primary amine metabolites.
-
Alpha-Carbon Oxidation and Ring Scission: A study comparing a piperidine-containing DGAT2 inhibitor with its azetidine counterpart revealed that the azetidine derivative exhibited lower intrinsic clearance. However, the azetidine ring was susceptible to CYP-mediated oxidation at the alpha-carbon, leading to ring scission and the formation of reactive aldehyde and ketone metabolites.[5] This represents a potential metabolic liability for azetidine-containing compounds that must be considered.
-
General Trends: In general, the introduction of an azetidine ring in place of larger rings like piperidine has been associated with enhanced metabolic stability in some cases.[3] However, the specific substitution pattern on the ring and the overall molecular context are critical in determining the metabolic fate.
Quantitative Data Summary
The following table presents a summary of in vitro metabolic stability data for representative cyclic amine-containing compounds from the literature to illustrate the typical parameters measured.
| Compound Class | Representative Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound |
| Azetidine Derivative | Azetidine-based DGAT2 Inhibitor (Compound 2) | Human Liver Microsomes | Lower intrinsic clearance noted compared to piperidine analog | Not specified | Piperidine-based DGAT2 Inhibitor (Compound 1) |
| Pyrrolidine Derivative | N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl... | Human Liver Microsomes | 15.5 | 44.7 | Propafenone |
| Piperidine Derivative | Piperidine-based Compound (Hypothetical) | Human Liver Microsomes | 30 | 23.1 | Verapamil |
Note: The data for the azetidine derivative is qualitative as presented in the source. The data for the pyrrolidine and piperidine derivatives are from different studies and are presented for illustrative purposes of the types of data generated in such assays. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess metabolic stability.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (high and low clearance, e.g., verapamil and warfarin)
-
Acetonitrile with internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the rate constant for elimination (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the half-life and the protein concentration in the incubation.
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in a more physiologically relevant in vitro system that contains both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive control compounds
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of hepatocytes in the incubation medium.
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath.
-
Initiate the experiment by adding the test compound to the hepatocyte suspension.
-
Take aliquots at various time points.
-
Stop the reaction in each aliquot with cold acetonitrile containing an internal standard.
-
Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS as described for the microsomal stability assay.
-
Calculate the half-life and intrinsic clearance.
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for an in vitro liver microsomal stability assay.
Potential Metabolic Pathways of N,N-dimethylazetidin-3-amine
Caption: Potential metabolic pathways for N,N-dimethylazetidin-3-amine derivatives.
Conclusion
The choice between an azetidine, pyrrolidine, or piperidine scaffold for a drug candidate has significant implications for its metabolic stability. While azetidine-containing compounds can offer advantages in terms of metabolic stability due to their rigid structure, they may also be susceptible to unique metabolic pathways such as ring scission. A thorough in vitro ADME assessment, including liver microsomal and hepatocyte stability assays, is essential to characterize the metabolic profile of any new chemical entity containing these scaffolds. The information and protocols provided in this guide offer a framework for researchers to conduct a comparative assessment of the metabolic stability of this compound derivatives and their alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of N,N-dimethylazetidin-3-amine Dihydrochloride in Modern Drug Discovery
A critical building block in the medicinal chemist's toolbox, N,N-dimethylazetidin-3-amine dihydrochloride is increasingly utilized in the synthesis of novel therapeutics, particularly in the realms of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid four-membered ring structure and appended dimethylamino group offer a unique combination of properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.
This guide provides a comparative overview of this compound, its applications, and its standing relative to alternative building blocks in drug development. We will delve into its role in the synthesis of bioactive molecules, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.
Comparison with Alternative Scaffolds
The azetidine ring of this compound provides a distinct advantage over more flexible acyclic amines or larger heterocyclic rings like piperidine and piperazine. This rigidity can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target. Furthermore, the metabolic stability of the azetidine ring is a key feature, as it is less susceptible to enzymatic degradation compared to other saturated heterocycles.[1][2]
| Feature | N,N-dimethylazetidin-3-amine | Piperidine/Piperazine Analogs | Acyclic Diamines |
| Conformational Rigidity | High | Moderate to High | Low |
| Metabolic Stability | High | Moderate | Low to Moderate |
| Novelty/IP Space | High | Moderate | Low |
| Synthetic Accessibility | Moderate | High | High |
Applications in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern oncology and immunology. The incorporation of small, rigid moieties like the N,N-dimethylazetidin-3-amine group can significantly impact a compound's interaction with the ATP-binding pocket of a kinase. While specific public domain examples detailing the use of this compound in late-stage clinical candidates are limited, the patent literature indicates its use in the exploration of novel kinase inhibitors. The dimethylamino group can act as a key hydrogen bond acceptor or as a basic handle to improve solubility and cell permeability.
Hypothetical Kinase Inhibitor Synthesis Workflow:
Caption: General workflow for incorporating the azetidine moiety.
Role in GPCR Modulator Development
GPCRs represent another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising therapeutic strategy with the potential for greater selectivity and fewer side effects.[3][4] The unique three-dimensional shape imparted by the N,N-dimethylazetidin-3-amine moiety can be advantageous in designing potent and selective allosteric modulators. The dimethylamino group can serve as a crucial interaction point within the allosteric binding pocket.
Experimental Protocols
While specific protocols for this compound are often proprietary, general methodologies for the coupling of secondary amines to aromatic scaffolds are well-established.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for coupling N,N-dimethylazetidin-3-amine to an activated heteroaromatic chloride.
Materials:
-
This compound
-
Activated heteroaromatic chloride (e.g., 2-chloropyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the heteroaromatic chloride (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative SNAr Reaction Workflow:
Caption: Step-by-step SNAr experimental workflow.
Conclusion
This compound is a valuable and increasingly popular building block in drug discovery. Its inherent structural and physicochemical properties offer medicinal chemists a powerful tool to optimize the biological activity and pharmacokinetic profiles of new drug candidates. While direct comparative studies in the public domain are still emerging, the growing patent literature underscores its importance in the development of next-generation therapeutics, particularly kinase inhibitors and GPCR modulators. The strategic application of this building block, guided by a clear understanding of its properties and synthetic accessibility, will undoubtedly continue to contribute to the discovery of innovative medicines.
References
- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N,N-dimethylazetidin-3-amine dihydrochloride: A Procedural Guide for Laboratory Professionals
For immediate release
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of N,N-dimethylazetidin-3-amine dihydrochloride, ensuring the protection of personnel and adherence to regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach informed by the properties of its parent compounds, azetidine and other amine hydrochlorides, is essential. Azetidine derivatives can be reactive and potentially volatile, while amine hydrochlorides warrant careful handling. Therefore, it is imperative to manage this compound as a hazardous waste.
Immediate Safety Considerations
Before commencing any disposal activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves prior to use. |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat or apron. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container[3]. The container must be made of a material compatible with the chemical. Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid hazardous reactions[4][5].
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[6]. Indicate the primary hazards based on related compounds, which may include "Corrosive," "Toxic," and "Irritant."
-
Waste Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong acids or oxidizers[3][5][7]. This area should be clearly marked as a hazardous waste accumulation point. Follow all institutional and local regulations regarding the storage of chemical waste[3][7].
-
Final Disposal : The primary disposal method for this type of chemical is through an approved hazardous waste disposal facility[3]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal[3]. Provide the EHS office with all available information about the waste.
Spill and Leak Response
In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
Table 2: Spill Management Protocol
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate vicinity and restrict access. 2. Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads[6]. 3. Carefully collect the absorbent material and contaminated debris using non-sparking tools[6]. 4. Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste[6]. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team[6]. 3. Provide them with as much information as possible about the spilled substance. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling N,N-dimethylazetidin-3-amine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical information for N,N-dimethylazetidin-3-amine dihydrochloride, a compound requiring careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". To mitigate these risks, the following personal protective equipment (PPE) is essential.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect before use. |
| Laboratory coat | Standard lab coat to be worn at all times. | |
| Respiratory Protection | Air-purifying respirator | Required when handling the solid form to avoid dust inhalation. |
| Hand Protection | Appropriate chemical-resistant gloves | Must be inspected prior to use. Wash hands thoroughly after handling. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Disposal Plan: Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] This may involve mixing the material with a combustible solvent and incinerating it at a licensed hazardous waste facility.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or containers that come into contact with the chemical should be treated as hazardous waste.
-
Empty Containers: Rinse empty containers three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Protocols: Chemical Spill Response
In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure.
Workflow for Chemical Spill Response
Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
